Product packaging for 2-Bromo-3-methylbutenoic acid methyl ester(Cat. No.:CAS No. 51263-40-2)

2-Bromo-3-methylbutenoic acid methyl ester

Cat. No.: B142322
CAS No.: 51263-40-2
M. Wt: 193.04 g/mol
InChI Key: GRFXWQHNWFFNKW-UHFFFAOYSA-N
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Description

2-Bromo-3-methylbutenoic acid methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C6H9BrO2 and its molecular weight is 193.04 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9BrO2 B142322 2-Bromo-3-methylbutenoic acid methyl ester CAS No. 51263-40-2

Properties

IUPAC Name

methyl 2-bromo-3-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c1-4(2)5(7)6(8)9-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFXWQHNWFFNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)OC)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348871
Record name methyl 2-bromo-3-methylbut-2-enoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51263-40-2
Record name methyl 2-bromo-3-methylbut-2-enoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-bromo-3-methylbut-2-enoate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-Methylbutenoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-bromo-3-methylbutenoic acid methyl ester, a valuable building block in organic synthesis. The document details two primary synthetic strategies: the Hell-Volhard-Zelinsky (HVZ) reaction followed by esterification, and the direct allylic bromination of a pre-existing α,β-unsaturated ester. This guide includes detailed experimental protocols, tabulated quantitative data for key reaction steps, and visualizations of the synthetic workflows to aid in the practical application of these methodologies.

Introduction

This compound is a versatile bifunctional molecule featuring both a reactive carbon-bromine bond and a carbon-carbon double bond.[1] This unique structural arrangement makes it a valuable intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals and other biologically active molecules. The ability to selectively functionalize either the α-position via nucleophilic substitution or the β-position through conjugate addition, as well as the potential for various addition reactions at the double bond, underscores its significance in synthetic chemistry.[1] This guide outlines the most common and effective methods for its preparation.

Synthetic Strategies

Two principal routes for the synthesis of this compound are presented:

  • Route 1: Hell-Volhard-Zelinsky (HVZ) Reaction and Subsequent Esterification. This classic method involves the α-bromination of a carboxylic acid followed by esterification of the resulting α-bromo acid.

  • Route 2: Allylic Bromination of an α,β-Unsaturated Ester. This approach involves the direct bromination of a pre-formed ester at the allylic position.

The following sections provide detailed experimental protocols and data for each route.

Route 1: Hell-Volhard-Zelinsky Reaction and Esterification

This two-step synthesis begins with the α-bromination of 3-methylbutanoic acid via the Hell-Volhard-Zelinsky reaction to yield 2-bromo-3-methylbutanoic acid. This intermediate is then esterified to produce the target molecule, this compound.

Step 1: Synthesis of 2-Bromo-3-methylbutanoyl bromide

The first step is the formation of the acyl bromide from isobutyric acid using bromine and red phosphorus.

Experimental Protocol:

In a 500 mL round-bottom flask, 88 g of isobutyric acid and 10 g of red phosphorus are combined.[2] The flask is equipped with a reflux condenser and a 250 mL dropping funnel containing 352 g of bromine.[2] The flask is cooled in a water bath, and the bromine is added dropwise over approximately two hours, controlling the exothermic reaction.[2] After the addition is complete, the mixture is heated on a boiling water bath for one hour.[2] The reflux condenser is then replaced with a distillation apparatus to remove any excess bromine.[2] The remaining crude 2-bromo-3-methylbutanoyl bromide is then purified by distillation.[2]

Quantitative Data for Step 1:

Reactant/ProductMolecular Weight ( g/mol )AmountMolesYield (%)
Isobutyric Acid88.1188 g1.0-
Red Phosphorus30.9710 g0.32-
Bromine159.81352 g2.2-
2-Bromo-3-methylbutanoyl bromide243.91--Theoretical
Step 2: Esterification to Methyl 2-bromo-3-methylbutanoate

The crude 2-bromo-3-methylbutanoyl bromide is then converted to the corresponding methyl ester.

Experimental Protocol:

To the crude 2-bromo-3-methylbutanoyl bromide, anhydrous methanol is added slowly with stirring. The esterification is an exothermic reaction. After cooling the reaction mixture, water is added, and the ester separates as an oil. The organic layer is washed with a 5% sodium carbonate solution and then with water. The separated ester is dried over anhydrous sodium or magnesium sulfate and purified by distillation. A similar procedure for the synthesis of the ethyl ester reports a yield of 80%.[3]

Quantitative Data for Step 2:

Reactant/ProductMolecular Weight ( g/mol )Boiling Point (°C)Yield (%)
2-Bromo-3-methylbutanoyl bromide243.91--
Methanol32.0464.7-
Methyl 2-bromo-3-methylbutanoate195.05-~80 (estimated)

Spectroscopic Data for Methyl 2-bromo-3-methylbutanoate:

  • IR Spectrum (of Ethyl 2-bromo-3-methylbutanoate): The NIST WebBook provides the gas-phase IR spectrum of the ethyl ester, which would show characteristic C=O stretching for the ester and C-Br stretching.

  • NMR Spectroscopy: Predicted ¹H and ¹³C NMR spectra would be consistent with the structure of methyl 2-bromo-3-methylbutanoate.

Route 2: Allylic Bromination of Methyl 3-Methyl-2-butenoate

This alternative route involves the direct bromination of methyl 3-methyl-2-butenoate at the allylic position using N-bromosuccinimide (NBS) as the brominating agent. This reaction is typically initiated by light or a radical initiator.

Step 1: Synthesis of Methyl 3-Methyl-2-butenoate

The starting material can be synthesized by the esterification of 3-methyl-2-butenoic acid.

Experimental Protocol:

In a 100 mL four-necked flask equipped with a stirrer, condenser, and dropping funnel, 52 g of 3-methyl-2-butenoic acid is mixed with 48 g of methanol. A catalytic amount of a suitable acid catalyst is added, and the mixture is heated under reflux for 3 hours. The reaction progress can be monitored by gas chromatography. After completion, the organic layer is separated, neutralized with a saturated sodium carbonate solution, washed with saturated brine, and dried over anhydrous magnesium sulfate. The product is then purified by distillation under reduced pressure to give methyl 3-methyl-2-butenoate as a colorless liquid. A reported synthesis using an ionic liquid catalyst achieved a yield of 97.8%.

Quantitative Data for Step 1:

Reactant/ProductMolecular Weight ( g/mol )AmountMolesYield (%)
3-Methyl-2-butenoic acid100.1252 g0.52-
Methanol32.0448 g1.5-
Methyl 3-methyl-2-butenoate114.14--up to 97.8
Step 2: Allylic Bromination

The methyl 3-methyl-2-butenoate is then subjected to allylic bromination.

Experimental Protocol:

Methyl 3-methyl-2-butenoate is dissolved in a suitable solvent such as carbon tetrachloride. N-bromosuccinimide (NBS) is added to the solution, along with a radical initiator like benzoyl peroxide or exposure to UV light. The reaction mixture is heated to initiate the reaction. The succinimide byproduct is removed by filtration, and the solvent is evaporated. The crude product is then purified by distillation under reduced pressure.

Quantitative Data for Step 2:

Reactant/ProductMolecular Weight ( g/mol )Boiling Point (°C)
Methyl 3-methyl-2-butenoate114.14135-136
N-Bromosuccinimide (NBS)177.98-
This compound193.04-

Visualizations

Synthesis Workflow: Route 1

G Synthesis of this compound via HVZ Reaction cluster_0 Step 1: Hell-Volhard-Zelinsky Reaction cluster_1 Step 2: Esterification 3-Methylbutanoic Acid 3-Methylbutanoic Acid PBr3, Br2 PBr3, Br2 3-Methylbutanoic Acid->PBr3, Br2 2-Bromo-3-methylbutanoyl bromide 2-Bromo-3-methylbutanoyl bromide Methanol Methanol 2-Bromo-3-methylbutanoyl bromide->Methanol PBr3, Br2->2-Bromo-3-methylbutanoyl bromide This compound This compound Methanol->this compound

Caption: Workflow for the synthesis via the Hell-Volhard-Zelinsky reaction.

Synthesis Workflow: Route 2

G Synthesis via Allylic Bromination cluster_0 Step 1: Esterification cluster_1 Step 2: Allylic Bromination 3-Methyl-2-butenoic Acid 3-Methyl-2-butenoic Acid Methanol Methanol 3-Methyl-2-butenoic Acid->Methanol Methyl 3-methyl-2-butenoate Methyl 3-methyl-2-butenoate Methanol->Methyl 3-methyl-2-butenoate NBS, Light/Heat NBS, Light/Heat Methyl 3-methyl-2-butenoate->NBS, Light/Heat This compound This compound NBS, Light/Heat->this compound

Caption: Workflow for the synthesis via allylic bromination of the ester.

Conclusion

This technical guide has detailed two effective synthetic pathways for the preparation of this compound. Route 1, utilizing the Hell-Volhard-Zelinsky reaction followed by esterification, is a well-established and robust method. Route 2, employing allylic bromination, offers a more direct approach from an α,β-unsaturated ester. The choice of synthetic route will depend on the availability of starting materials, desired scale, and specific experimental conditions accessible to the researcher. The provided protocols and data serve as a valuable resource for scientists and professionals in the field of organic synthesis and drug development.

References

2-bromo-3-methylbutenoic acid methyl ester IUPAC name and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the IUPAC Nomenclature and Structure of Methyl 2-bromo-3-methylbut-2-enoate

For researchers, scientists, and professionals in drug development, a precise understanding of chemical nomenclature and structure is paramount. This guide provides a detailed analysis of the IUPAC name and structural representation of the compound commonly referred to as 2-bromo-3-methylbutenoic acid methyl ester.

IUPAC Name and Chemical Structure

The correct IUPAC name for the compound is methyl 2-bromo-3-methylbut-2-enoate .[1] Its chemical formula is C₆H₉BrO₂.

The structure of this molecule is characterized by a four-carbon chain containing a carbon-carbon double bond (an alkene) and a methyl ester functional group. A bromine atom and a methyl group are attached as substituents to the carbon chain.

Molecular Structure:

Note: This is a simplified 2D representation. The actual spatial arrangement around the double bond leads to stereoisomers, which will be discussed below.

Step-by-Step IUPAC Nomenclature

The IUPAC name is derived by systematically identifying the principal functional group, the parent chain, and all substituents.

Identification of the Principal Functional Group

The molecule contains an ester functional group (-COOR'), which has higher priority in IUPAC nomenclature than an alkene or an alkyl halide.[2] Therefore, the compound is named as an ester.

Naming the Ester

Ester names are composed of two parts:

  • The name of the alkyl group from the alcohol part (the group attached to the oxygen).

  • The name of the carboxylate part derived from the carboxylic acid, with the "-oic acid" suffix changed to "-oate".[3][4][5]

In this molecule, the alkyl group attached to the single-bonded oxygen is a methyl group.

Naming the Carboxylate Parent Chain

The parent chain is the longest continuous carbon chain that includes the carbonyl carbon of the ester and the carbon-carbon double bond.

  • Parent Chain Length: The longest chain containing the principal functional group has four carbon atoms, so the root name is but- .

  • Unsaturation: There is a double bond present, so the "-ane" suffix is changed to "-ene". The name becomes butenoate .

  • Numbering the Chain: The chain is numbered starting from the carbonyl carbon as carbon-1 (C1). The double bond is between C2 and C3. Therefore, the name is but-2-enoate .

  • Identifying Substituents:

    • A bromine atom is attached to C2, so we have a 2-bromo substituent.

    • A methyl group is attached to C3, giving a 3-methyl substituent.

  • Assembling the Carboxylate Name: The substituents are listed alphabetically before the parent name: 2-bromo-3-methylbut-2-enoate .

Assembling the Full IUPAC Name

Combining the name of the alkyl group and the carboxylate part gives the full IUPAC name: methyl 2-bromo-3-methylbut-2-enoate .

Stereochemistry: (E) and (Z) Isomers

The presence of a double bond with different substituents on each carbon atom gives rise to geometric isomerism. The configuration is specified using the (E)/(Z) notation, determined by the Cahn-Ingold-Prelog (CIP) priority rules.

Applying CIP Rules:

We analyze the substituents on each carbon of the double bond (C2 and C3).

  • On Carbon-2 (C2):

    • -Br (Bromine): Atomic number 35 (Higher priority)

    • -COOCH₃ (Carbomethoxy group): The atom directly attached is Carbon (atomic number 6). (Lower priority)

  • On Carbon-3 (C3):

    • -CH₃ (Methyl group): The atom directly attached is Carbon (atomic number 6). (Higher priority)

    • -H (Hydrogen): Atomic number 1. (Lower priority)

Determining the Isomer:

  • (Z)-isomer: If the two higher-priority groups (-Br on C2 and -CH₃ on C3) are on the same side of the double bond, the isomer is designated as (Z) from the German zusammen (together).

  • (E)-isomer: If the two higher-priority groups are on opposite sides of the double bond, the isomer is designated as (E) from the German entgegen (opposite).

Therefore, the complete and unambiguous IUPAC names for the two stereoisomers are:

  • (Z)-methyl 2-bromo-3-methylbut-2-enoate

  • (E)-methyl 2-bromo-3-methylbut-2-enoate

Data Presentation

PropertyDescription
IUPAC Name methyl 2-bromo-3-methylbut-2-enoate
Synonym This compound
Molecular Formula C₆H₉BrO₂
Principal Functional Group Ester
Parent Chain Butenoate
Substituents 2-bromo, 3-methyl
Stereoisomers (E) and (Z) isomers

Visualization of IUPAC Naming Logic

The following diagram illustrates the logical workflow for determining the IUPAC name of the molecule.

IUPAC_Naming_Workflow A Start: this compound B Identify Principal Functional Group A->B C Ester B->C Highest Priority D Name the Alkyl Part (from alcohol) C->D F Name the Carboxylate Part C->F E Methyl D->E Q Combine Both Parts E->Q G Find Parent Chain with C=O and C=C F->G H 4 Carbons -> but- G->H I Double Bond -> -ene K Parent Name: but-2-enoate H->K J Ester Suffix -> -oate I->K J->K L Identify & Number Substituents K->L O Assemble Carboxylate Name K->O M C2: Bromo C3: Methyl L->M N Substituents: 2-bromo-3-methyl M->N N->O P 2-bromo-3-methylbut-2-enoate O->P P->Q R Final IUPAC Name: methyl 2-bromo-3-methylbut-2-enoate Q->R S Determine Stereochemistry (E/Z) R->S T Apply Cahn-Ingold-Prelog Rules S->T U Priority: C2: Br > COOCH₃ C3: CH₃ > H T->U V Defines (E) and (Z) Isomers U->V

Caption: Logical workflow for deriving the IUPAC name.

References

An In-depth Technical Guide to Methyl 2-bromo-3-methylbut-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Methyl 2-bromo-3-methylbut-2-enoate is an alpha-bromo unsaturated ester of significant interest in organic synthesis. Its structure, featuring both a reactive carbon-bromine bond and an electron-deficient double bond, makes it a versatile precursor for the introduction of the 2-(methoxycarbonyl)-3-methylbut-2-enyl moiety into a variety of molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on methodologies relevant to drug discovery and development.

Physicochemical Properties

Due to the limited availability of experimental data for methyl 2-bromo-3-methylbut-2-enoate, the following table summarizes key physicochemical properties of this compound and a closely related, commercially available isomer, methyl 2-bromo-2-butenoate, for comparative purposes.

PropertyMethyl 2-bromo-3-methylbut-2-enoate (Predicted/Inferred)Methyl 2-bromo-2-butenoate (Experimental)
Molecular Formula C₆H₉BrO₂C₅H₇BrO₂
Molecular Weight 193.04 g/mol 179.01 g/mol
Appearance -Liquid
Boiling Point -178-182 °C[2]
Density -1.505 g/mL at 20 °C[2]
Refractive Index -n20/D 1.486[2]
CAS Number Not assigned17642-18-1[2]

Synthesis and Experimental Protocols

The synthesis of methyl 2-bromo-3-methylbut-2-enoate would likely proceed through the bromination of a suitable precursor. A plausible synthetic pathway is the bromination of methyl 3-methylbut-2-enoate. This section outlines a general experimental protocol for such a transformation, based on established methods for the alpha-bromination of unsaturated esters.

Reaction Scheme:

G cluster_0 Synthesis of Methyl 2-bromo-3-methylbut-2-enoate Methyl 3-methylbut-2-enoate Methyl 3-methylbut-2-enoate Methyl 2-bromo-3-methylbut-2-enoate Methyl 2-bromo-3-methylbut-2-enoate Methyl 3-methylbut-2-enoate->Methyl 2-bromo-3-methylbut-2-enoate N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) CCl₄, Reflux

A potential synthetic route to the target compound.

Experimental Protocol: Allylic Bromination of Methyl 3-methylbut-2-enoate

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

  • Methyl 3-methylbut-2-enoate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or distillation

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 3-methylbut-2-enoate in carbon tetrachloride.

  • Addition of Reagents: To the stirred solution, add N-bromosuccinimide and a catalytic amount of the radical initiator (AIBN or BPO).

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when the solid NBS, which is denser than CCl₄, has been consumed and rises to the surface as succinimide.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine in a separatory funnel.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.

Characterization:

The structure of the synthesized methyl 2-bromo-3-methylbut-2-enoate should be confirmed by spectroscopic methods:

  • ¹H NMR: Expected signals would include a singlet for the methyl ester protons, and singlets or doublets for the two methyl groups on the double bond. The position of these signals would be crucial in confirming the bromine position.

  • ¹³C NMR: The spectrum would show characteristic shifts for the carbonyl carbon, the olefinic carbons, the ester methyl carbon, and the two methyl groups.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in approximately a 1:1 ratio).

  • Infrared (IR) Spectroscopy: Key absorption bands would be expected for the C=O stretch of the ester and the C=C stretch of the alkene.

Reactivity and Potential Applications in Drug Development

Methyl 2-bromo-3-methylbut-2-enoate is a valuable intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery. Its reactivity is dominated by two primary sites: the electrophilic carbon attached to the bromine and the electrophilic beta-carbon of the unsaturated system.

Potential Signaling Pathway Modulation:

While there is no direct evidence linking methyl 2-bromo-3-methylbut-2-enoate to specific signaling pathways, its structural motifs are present in various biologically active natural products and synthetic compounds. As a Michael acceptor, it has the potential to react with nucleophilic residues (such as cysteine) in proteins, a mechanism known to modulate the activity of various enzymes and transcription factors involved in cellular signaling. For instance, covalent modification of key cysteine residues is a known mechanism for inhibiting enzymes in pathways related to inflammation and cancer.

Experimental Workflow for Target Identification:

A potential workflow to identify protein targets of methyl 2-bromo-3-methylbut-2-enoate could involve the following steps:

G A Cell Lysate Incubation B Click Chemistry or Affinity Purification A->B Covalent Labeling C SDS-PAGE Separation B->C Isolate Labeled Proteins D In-gel Digestion C->D Excise Protein Bands E LC-MS/MS Analysis D->E Generate Peptides F Protein Identification E->F Identify Peptide Sequences

Workflow for identifying protein targets.

Conclusion

Methyl 2-bromo-3-methylbut-2-enoate, while not extensively characterized in the public domain, represents a potentially valuable building block in organic synthesis. Its synthesis via allylic bromination of the corresponding unsaturated ester is a feasible route. The presence of multiple reactive sites makes it an attractive intermediate for the construction of complex molecular architectures relevant to drug discovery. Further research into its synthesis, characterization, and reactivity is warranted to fully explore its potential in the development of novel therapeutics. Researchers are encouraged to perform thorough analytical characterization upon its synthesis to confirm its identity and purity.

References

physical and chemical properties of 2-bromo-3-methylbutenoic acid methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-3-methylbut-2-enoate, a halogenated unsaturated ester, presents a molecule of interest for various applications in organic synthesis. Its structure, combining an electron-withdrawing bromine atom and a nucleophilic double bond, offers a versatile scaffold for the introduction of complex functionalities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to support research and development activities.

Chemical Structure and Properties

The fundamental characteristics of 2-bromo-3-methylbutenoic acid methyl ester are summarized below.

PropertyValueReference
Chemical Name methyl 2-bromo-3-methylbut-2-enoate
Synonyms This compound
CAS Number 51263-40-2
Molecular Formula C₆H₉BrO₂
Molecular Weight 193.04 g/mol
Appearance Colorless to pale yellow liquid (presumed)
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Refractive Index Data not available
Solubility Expected to be soluble in common organic solvents

Synthesis and Experimental Protocols

A generalized experimental workflow for such a synthesis is proposed below.

General Synthesis Workflow

G start Start: 2-bromo-3-methylbut-2-enoic acid and Methanol acid_catalyst Add Acid Catalyst (e.g., H₂SO₄) start->acid_catalyst reflux Reflux the reaction mixture acid_catalyst->reflux monitor Monitor reaction progress (TLC/GC) reflux->monitor workup Aqueous Workup monitor->workup extraction Extraction with Organic Solvent workup->extraction drying Dry organic layer (e.g., MgSO₄) extraction->drying filtration Filtration drying->filtration concentration Concentrate under reduced pressure filtration->concentration purification Purification (e.g., Distillation or Chromatography) concentration->purification product Product: Methyl 2-bromo-3-methylbut-2-enoate purification->product

Caption: Generalized workflow for the synthesis of methyl 2-bromo-3-methylbut-2-enoate.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for methyl 2-bromo-3-methylbut-2-enoate are not available in the public domain based on the conducted searches. For definitive structural confirmation and purity assessment, it is imperative that researchers acquiring or synthesizing this compound perform comprehensive spectroscopic analysis.

Chemical Reactivity and Stability

The reactivity of methyl 2-bromo-3-methylbut-2-enoate is dictated by the interplay of its functional groups: the ester, the carbon-carbon double bond, and the carbon-bromine bond.

  • Ester Group: The ester functionality can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and methanol. It can also participate in transesterification reactions.

  • Alkene Group: The double bond is susceptible to electrophilic addition reactions. Due to the presence of the electron-withdrawing ester and bromine groups, it may also act as a Michael acceptor.

  • Bromo Group: The bromine atom can be substituted via various nucleophilic substitution reactions or participate in cross-coupling reactions.

The stability of the compound is expected to be moderate. It should be stored in a cool, dry place, away from strong oxidizing agents and bases.

Signaling Pathways and Biological Activity

There is currently no information available in the searched scientific literature to suggest that this compound is involved in any specific biological signaling pathways or possesses significant biological activity. Its utility is primarily anticipated in the realm of synthetic organic chemistry as a building block for more complex molecules.

Conclusion

This compound is a potentially valuable reagent for organic synthesis, though comprehensive data on its physical and chemical properties are not widely documented. This guide summarizes the currently available information and provides a logical framework for its synthesis and handling. Researchers working with this compound are encouraged to perform thorough characterization to establish a more complete and reliable dataset for the scientific community. Further investigation into its reactivity and potential applications is warranted to fully explore the synthetic utility of this halogenated ester.

Reactivity and Stability of 2-Bromo-3-Methylbutenoic Acid Methyl Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive technical overview of the chemical reactivity and stability of 2-bromo-3-methylbutenoic acid methyl ester. As a versatile bifunctional building block, this compound possesses both a carbon-carbon double bond and a vinylic carbon-bromine bond, enabling its participation in a diverse array of chemical transformations.[1] This guide consolidates available data on its reaction profile, stability characteristics, and synthetic methodologies, presenting it in a structured format to support its application in organic synthesis and drug development.

Introduction

This compound (also known as methyl 2-bromo-3-methyl-2-butenoate) is an organic compound that is gaining prominence as a versatile reagent in various fields, including pharmaceuticals, fragrances, and agrochemicals.[2] Its utility stems from the presence of two key reactive sites: an electron-deficient carbon-carbon double bond and a vinylic bromine atom.[1] The bromine atom serves as a good leaving group in certain substitution reactions, while the alkene moiety can undergo addition reactions.[1] This dual functionality makes it a valuable intermediate for synthesizing complex molecular architectures.[1]

Physicochemical Properties

The fundamental properties of this compound are summarized below. It is typically a colorless to pale yellow liquid with a characteristic fruity odor.[2]

PropertyValueReference(s)
CAS Number 51263-40-2[3]
Molecular Formula C₆H₉BrO₂[3]
Molecular Weight 193.04 g/mol [3]
Alternate Names methyl 2-bromo-3-methylbut-2-enoate[3]
Appearance Colorless to pale yellow liquid[2]
Odor Fruity[2]

Reactivity Profile

The reactivity of this compound is governed by the interplay between its ester functionality, the vinylic bromide, and the α,β-unsaturated system.

G General Reactivity Pathways cluster_main cluster_reactions node_main 2-Bromo-3-methylbutenoic Acid Methyl Ester node_sub Nucleophilic Vinylic Substitution (at C-Br) node_main->node_sub Nucleophiles (e.g., N₃⁻) node_add Electrophilic/Radical Addition (at C=C) node_main->node_add Electrophiles/Radicals node_hydrolysis Ester Hydrolysis (at C=O) node_main->node_hydrolysis H₂O (Acid/Base) node_other Other Transformations (e.g., Cycloadditions) node_main->node_other

Caption: Overview of the main reaction types for the title compound.

3.1. Nucleophilic Vinylic Substitution Nucleophilic substitution at the sp²-hybridized carbon bearing the bromine atom is mechanistically distinct and generally more challenging than at a saturated sp³ carbon.[1] Classical Sₙ1 and Sₙ2 reaction pathways are significantly hindered for vinylic halides.[1] Despite these challenges, the bromine atom can be displaced by potent nucleophiles under specific conditions.

A key example is the azidation reaction, where the bromide is displaced by an azide nucleophile (e.g., from sodium azide) in a polar aprotic solvent.[1] This reaction is valuable for synthesizing precursors to α-amino acids.[1] Careful control of reaction conditions is necessary to prevent side reactions like elimination.[1]

3.2. Reactions at the Carbon-Carbon Double Bond The double bond in this compound is electron-deficient. This is due to the electron-withdrawing effects (both inductive and resonance) of the adjacent bromo and methyl ester substituents.[1] Consequently, it is less susceptible to standard electrophilic addition reactions (e.g., with Br₂ or HBr) compared to simple, electron-rich alkenes.[1] These reactions are expected to be slow.[1] Radical additions, however, may proceed under appropriate initiation conditions.

3.3. Ester Group Reactivity The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions. Generally, esters exhibit high chemical stability but can be cleaved when desired.[4] The stability towards hydrolysis is a critical factor in designing multi-step syntheses and determining appropriate purification and storage conditions.

Stability Profile

The stability of this compound is a key consideration for its storage and handling.

  • Thermal Stability: Esters are generally characterized by high chemical stability.[4] However, elevated temperatures can promote decomposition or polymerization, especially in the presence of impurities. Thermogravimetric analysis (TGA) would be required to determine its specific degradation temperature.

  • Photostability: Compounds containing a carbon-bromine bond, particularly α-bromo esters, can be sensitive to light. Photoexcitation can potentially lead to homolytic cleavage of the C-Br bond, initiating radical chain reactions.[5] Therefore, it is advisable to store the compound in amber vials or protected from light.

  • Chemical Stability: The compound is sensitive to strong acids and bases, which can catalyze the hydrolysis of the ester group. It will also react with strong nucleophiles, as discussed in the reactivity section. It should be stored away from these incompatible materials.

Synthesis of this compound

Several synthetic strategies can be employed to prepare the title compound. The choice of method often depends on the availability of starting materials and the desired scale.

G Exemplary Synthesis Workflow start 3-Methylbut-2-enoic Acid step1 α-Bromination (e.g., Hell-Volhard-Zelinsky) start->step1 Br₂, PBr₃ intermediate 2-Bromo-3-methylbutanoyl Halide step1->intermediate step2 Esterification intermediate->step2 Methanol (CH₃OH) product 2-Bromo-3-methylbutenoic Acid Methyl Ester step2->product

Caption: Synthesis via derivatization of the corresponding carboxylic acid.

5.1. From 3-Methylbut-2-enoic Acid One common strategy involves the derivatization of a halo-carboxylic acid.[1] This pathway begins with the α-bromination of 3-methylbut-2-enoic acid or its saturated analogue. The Hell-Volhard-Zelinsky reaction can be used to synthesize the precursor α-bromo acid, which is then converted to a reactive acyl halide.[1] Subsequent esterification with methanol yields the final product. This method is often highly efficient.[1]

5.2. Direct Bromination of the Unsaturated Ester Direct approaches involve introducing a bromine atom at the α-position of methyl 3-methylbut-2-enoate. These methods can be challenging due to competing reaction pathways, such as addition to the double bond, and require precise control over reaction conditions to achieve the desired regioselectivity.[1]

5.3. One-Pot Synthesis from Alcohols A modern and efficient method involves a one-pot tandem reaction. For instance, an alcohol can be oxidized in situ to an aldehyde, which then undergoes a Wittig-type reaction with a brominated ylide to form the α-bromo-α,β-unsaturated ester.[6]

Experimental Protocols

Detailed experimental data for this compound is limited in the public domain. The following protocol is a representative example for the synthesis of a similar compound, ethyl 2-bromo-3-methylbutanoate, and can be adapted.

Exemplary Protocol: Synthesis via Esterification of the Acyl Bromide This protocol is adapted from the synthesis of a related compound and should be optimized for the specific target.[7]

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Esterification: To 2-bromo-3-methylbutanoyl bromide in the flask, slowly add anhydrous methanol with stirring. The reaction is strongly exothermic.[7]

  • Workup: After the addition is complete and the reaction mixture has cooled, add 500 mL of water. The ester will separate as a heavy oil.

  • Washing: Wash the separated oil twice with a 5% sodium carbonate solution and then twice with water.

  • Drying and Purification: Carefully separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Distillation: Purify the final product by distillation under reduced pressure to yield the clear ester.[7]

Safety Note: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment, including gloves and safety glasses, is mandatory. The reactants and products are corrosive and/or toxic.

Applications in Synthesis

The market for this compound is expected to grow, driven by its utility in several high-value industries.[2]

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2]

  • Agrochemicals: Its unique properties make it an effective component in the production of certain herbicides and insecticides.[2]

  • Fragrance and Food Industry: Due to its fruity odor, it can be used as a component in perfumes or as a flavoring agent in food products.[2]

G Logical Relationship of Properties and Applications node_structure Chemical Structure • Vinylic Bromide • α,β-Unsaturated Ester node_reactivity Reactivity Profile • Nucleophilic Substitution • Alkene Addition • Ester Hydrolysis node_structure->node_reactivity determines node_application Applications • Pharmaceutical Synthesis • Agrochemicals • Fragrance Component node_reactivity->node_application enables

References

An In-depth Technical Guide on the Solubility of 2-bromo-3-methylbutenoic acid methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-bromo-3-methylbutenoic acid methyl ester in common laboratory solvents. Despite a comprehensive search of available scientific literature and chemical databases, no specific quantitative solubility data for this compound could be located. This document, therefore, provides qualitative solubility information inferred from structurally related compounds, a general experimental protocol for determining solubility, and a discussion of the compound's reactivity and synthetic pathways. This guide is intended to be a resource for researchers, providing both the current state of knowledge and the means to generate the necessary solubility data experimentally.

Introduction

This compound is a versatile synthetic building block in organic chemistry.[1] Its structure, featuring both a carbon-carbon double bond and a carbon-bromine bond at the α-position, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.[1] Understanding the solubility of this compound in common laboratory solvents is crucial for its effective use in synthesis, purification, and various applications within drug development and materials science.

Solubility of this compound

Quantitative Solubility Data

A thorough search of scientific databases and literature did not yield any specific quantitative data on the solubility of this compound in common laboratory solvents. The absence of this data highlights a gap in the chemical literature and presents an opportunity for further research.

Qualitative Solubility Information and Data from Analogous Compounds

While quantitative data is unavailable, some qualitative information can be inferred from the general behavior of similar compounds. For instance, one source describes this compound as a hexane-soluble methyl ester. This suggests good solubility in nonpolar organic solvents.

To provide a broader context, the table below summarizes the qualitative solubility of structurally similar compounds. It is crucial to recognize that these are different molecules, and their solubility characteristics may not be directly transferable to this compound. The presence of a double bond in the target compound can influence its polarity and crystal lattice energy, leading to different solubility behavior compared to its saturated analogs.

Compound NameStructureSolventSolubility
Butanoic acid, 2-bromo-, methyl esterCH₃CH₂CH(Br)COOCH₃Alcohol, EtherSoluble
WaterSlightly Soluble
2-Bromo-3-methylbutyric acid(CH₃)₂CHCH(Br)COOHAlcoholSoluble
WaterVery Slightly Soluble

This data is for structurally related compounds and should be used as a general guide only.

Experimental Protocol for Solubility Determination

Given the lack of available data, researchers will need to determine the solubility of this compound experimentally. The following is a general protocol that can be adapted for this purpose.

Gravimetric Method

This method involves preparing a saturated solution of the compound at a specific temperature, separating the undissolved solid, and determining the concentration of the dissolved solute in a known amount of the solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, DMSO, DMF)

  • Vials with screw caps

  • Constant temperature bath (e.g., shaker incubator)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Glassware (pipettes, volumetric flasks)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume or mass of the solvent.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a constant temperature bath and agitate it for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

  • After equilibration, allow the vial to stand undisturbed in the temperature bath for a few hours to let the undissolved solid settle.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any suspended solid particles.

  • Transfer the filtered supernatant to a pre-weighed vial.

  • Determine the mass of the collected supernatant.

  • Evaporate the solvent from the supernatant under reduced pressure or in a fume hood.

  • Once the solvent is completely removed, weigh the vial containing the solid residue.

  • Calculate the solubility as the mass of the dissolved compound per unit volume or mass of the solvent (e.g., g/L or mg/mL).

Synthetic Pathway and Experimental Workflow

This compound is a valuable synthetic intermediate. One common route for its preparation involves the derivatization of a halo-carboxylic acid derivative.[1] The workflow for such a synthesis is depicted below.

G cluster_0 Synthesis of this compound 3-methylbut-2-enoic_acid 3-Methylbut-2-enoic Acid alpha_bromination α-Bromination (e.g., Hell-Volhard-Zelinsky) 3-methylbut-2-enoic_acid->alpha_bromination 2_bromo_3_methylbutanoic_acid 2-Bromo-3-methylbutanoic Acid alpha_bromination->2_bromo_3_methylbutanoic_acid acyl_halide_formation Acyl Halide Formation (e.g., with SOCl₂) 2_bromo_3_methylbutanoic_acid->acyl_halide_formation 2_bromo_3_methylbutanoyl_halide 2-Bromo-3-methylbutanoyl Halide acyl_halide_formation->2_bromo_3_methylbutanoyl_halide esterification Esterification (with Methanol) 2_bromo_3_methylbutanoyl_halide->esterification target_molecule This compound esterification->target_molecule

Caption: A potential synthetic workflow for this compound.

Conclusion

While this compound is a compound of interest in organic synthesis, there is a notable absence of quantitative solubility data in the existing literature. This guide has provided qualitative insights based on related compounds and a general experimental protocol for researchers to determine this important physical property. The provided synthetic workflow also offers context for its preparation. The generation and publication of quantitative solubility data for this compound would be a valuable contribution to the chemical sciences.

References

literature review on the discovery of 2-bromo-3-methylbutenoic acid methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers in Drug Development and Organic Synthesis

Note on Nomenclature: Initial literature searches for "2-bromo-3-methylbutenoic acid methyl ester" did not yield significant results corresponding to a well-established compound. It is highly probable that the intended compound of interest is the saturated analogue, methyl 2-bromo-3-methylbutanoate . This guide will, therefore, focus on the discovery and synthesis of this latter compound, a valuable reagent and intermediate in organic synthesis.

Introduction

Methyl 2-bromo-3-methylbutanoate is a halogenated carboxylic acid ester that serves as a versatile building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its structure, featuring a bromine atom at the alpha-position to the carbonyl group and a branched alkyl chain, provides a reactive handle for various nucleophilic substitution and coupling reactions. This technical guide provides a comprehensive overview of the synthesis of methyl 2-bromo-3-methylbutanoate, including detailed experimental protocols, a summary of its physicochemical properties, and a visualization of its synthetic pathway.

Physicochemical and Spectroscopic Data

A summary of the quantitative data for methyl 2-bromo-3-methylbutanoate and its immediate precursor, 2-bromo-3-methylbutyric acid, is presented below. This information is critical for reaction planning, monitoring, and product characterization.

PropertyMethyl 2-bromo-3-methylbutanoate2-Bromo-3-methylbutyric Acid
CAS Number 26330-51-8[1]565-74-2[2]
Molecular Formula C₆H₁₁BrO₂[1]C₅H₉BrO₂
Molecular Weight 195.05 g/mol [1]181.03 g/mol [3]
Appearance Colorless to pale yellow liquidWhite to beige crystalline powder or chunks[2]
Boiling Point Not specified124-126 °C at 20 mmHg[2]
Melting Point Not specified39-42 °C[2]
Solubility Soluble in organic solventsSoluble in alcohol[2]

Synthesis Pathway

The synthesis of methyl 2-bromo-3-methylbutanoate is typically achieved through a two-step process starting from 3-methylbutanoic acid (isovaleric acid). The first step involves the α-bromination of the carboxylic acid, followed by esterification with methanol.

A common method for the α-bromination of carboxylic acids is the Hell-Volhard-Zelinsky reaction.[4][5][6][7] This reaction utilizes bromine and a catalytic amount of phosphorus tribromide to selectively introduce a bromine atom at the carbon adjacent to the carboxyl group.[4][7] The resulting 2-bromo-3-methylbutyric acid is then esterified. While direct Fischer esterification with methanol under acidic catalysis is a viable option, a more robust method involves the conversion of the carboxylic acid to a more reactive acyl halide, followed by reaction with methanol.[8] Thionyl chloride is a common reagent for this transformation.[9][10][11][12][13]

Below is a diagram illustrating the logical workflow for the synthesis of methyl 2-bromo-3-methylbutanoate.

Synthesis_Pathway 3-Methylbutanoic Acid 3-Methylbutanoic Acid 2-Bromo-3-methylbutyric Acid 2-Bromo-3-methylbutyric Acid 3-Methylbutanoic Acid->2-Bromo-3-methylbutyric Acid 1. PBr₃, Br₂ (HVZ Reaction) Acyl Bromide Intermediate Acyl Bromide Intermediate 2-Bromo-3-methylbutyric Acid->Acyl Bromide Intermediate 2. SOCl₂ Methyl 2-bromo-3-methylbutanoate Methyl 2-bromo-3-methylbutanoate Acyl Bromide Intermediate->Methyl 2-bromo-3-methylbutanoate 3. Methanol

Synthesis of Methyl 2-bromo-3-methylbutanoate.

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of methyl 2-bromo-3-methylbutanoate. These protocols are based on established chemical transformations and adapted from similar procedures.

Step 1: Synthesis of 2-Bromo-3-methylbutyric Acid via Hell-Volhard-Zelinsky Reaction

This protocol describes the α-bromination of 3-methylbutanoic acid.

Materials:

  • 3-Methylbutanoic acid

  • Red phosphorus

  • Bromine

  • Thionyl chloride (optional, for initial conversion to acyl chloride)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 3-methylbutanoic acid and a catalytic amount of red phosphorus.

  • Heat the mixture gently.

  • Slowly add bromine from the dropping funnel. The reaction is exothermic and will produce hydrogen bromide gas, which should be vented through a proper scrubbing system.

  • After the addition of bromine is complete, continue to heat the reaction mixture under reflux until the reaction is complete, as monitored by an appropriate method (e.g., GC-MS or TLC).

  • Cool the reaction mixture to room temperature.

  • Slowly add water to the reaction mixture to hydrolyze the intermediate acyl bromide and any remaining phosphorus tribromide.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the organic layer with water and then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-bromo-3-methylbutyric acid.

  • The crude product can be purified by distillation under reduced pressure.

Step 2: Synthesis of Methyl 2-bromo-3-methylbutanoate via Acyl Chloride Intermediate

This protocol details the esterification of 2-bromo-3-methylbutyric acid.

Materials:

  • 2-Bromo-3-methylbutyric acid

  • Thionyl chloride

  • Anhydrous methanol

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

  • Dichloromethane (or another suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-3-methylbutyric acid in a minimal amount of an inert solvent like dichloromethane.

  • Slowly add thionyl chloride to the solution at room temperature. The reaction will evolve sulfur dioxide and hydrogen chloride gas, so it must be performed in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-bromo-3-methylbutanoyl chloride.

  • Carefully and slowly add anhydrous methanol to the crude acyl chloride at 0 °C (ice bath). The reaction is highly exothermic.

  • After the initial exothermic reaction subsides, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Dilute the reaction mixture with water and transfer to a separatory funnel.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude methyl 2-bromo-3-methylbutanoate can be purified by vacuum distillation.

Conclusion

The synthesis of methyl 2-bromo-3-methylbutanoate is a well-established process rooted in fundamental organic chemistry principles. The Hell-Volhard-Zelinsky reaction provides a reliable method for the preparation of the α-bromo acid precursor, and subsequent esterification, particularly through an acyl chloride intermediate, affords the desired product in good yield. The protocols and data presented in this guide are intended to provide researchers and scientists with a solid foundation for the synthesis and application of this important chemical intermediate.

References

An In-depth Technical Guide to the Formation Mechanism of Methyl 2-bromo-3-methylbut-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the formation mechanism of methyl 2-bromo-3-methylbut-2-enoate, a valuable reagent in organic synthesis. The document outlines the most plausible synthetic routes, presents detailed experimental protocols, and summarizes key quantitative data.

Introduction

Methyl 2-bromo-3-methylbut-2-enoate, also known as methyl 2-bromo-3-methylcrotonate, is an α,β-unsaturated ester containing a bromine atom at the α-position. This substitution pattern makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. Understanding its formation is crucial for optimizing its synthesis and utilizing it effectively in multi-step synthetic pathways.

Plausible Formation Mechanisms

The formation of methyl 2-bromo-3-methylbut-2-enoate can be approached through several synthetic strategies. The most direct and commonly referenced method involves the bromination of the corresponding α,β-unsaturated ester, methyl 3-methylbut-2-enoate. While direct allylic bromination is a common reaction for alkenes, it would result in the undesired 4-bromo isomer. Therefore, the mechanism for the formation of the 2-bromo product likely proceeds through an addition-elimination pathway. An alternative, though more circuitous, route involves the α-bromination of the corresponding saturated acid via the Hell-Volhard-Zelinsky reaction, followed by esterification and subsequent elimination.

Mechanism 1: Electrophilic Addition-Elimination of Bromine to Methyl 3-methylbut-2-enoate

This is considered the most probable and direct pathway for the synthesis of methyl 2-bromo-3-methylbut-2-enoate. The reaction proceeds in two main stages:

Stage 1: Electrophilic Addition of Bromine

The reaction is initiated by the electrophilic attack of bromine (Br₂) on the double bond of methyl 3-methylbut-2-enoate. The electron-rich π-bond of the alkene attacks one of the bromine atoms, leading to the formation of a cyclic bromonium ion intermediate. This intermediate is then attacked by the bromide ion (Br⁻) from the opposite face, resulting in the formation of the dibromo adduct, methyl 2,3-dibromo-3-methylbutanoate.

Stage 2: Elimination of Hydrogen Bromide (HBr)

The dibromo adduct readily undergoes dehydrobromination in the presence of a base or upon heating to yield the final product, methyl 2-bromo-3-methylbut-2-enoate. The hydrogen at the α-position is acidic due to the electron-withdrawing effect of the adjacent ester group, facilitating its removal.

Below is a DOT language script visualizing this signaling pathway.

Electrophilic_Addition_Elimination cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Methyl_3_methylbut_2_enoate Methyl 3-methylbut-2-enoate Bromonium_ion Cyclic Bromonium Ion Methyl_3_methylbut_2_enoate->Bromonium_ion Electrophilic Attack Bromine Br₂ Bromine->Bromonium_ion Dibromo_adduct Methyl 2,3-dibromo-3-methylbutanoate Bromonium_ion->Dibromo_adduct Nucleophilic Attack by Br⁻ Final_Product Methyl 2-bromo-3-methylbut-2-enoate Dibromo_adduct->Final_Product Elimination of HBr

Caption: Electrophilic addition-elimination mechanism for the formation of methyl 2-bromo-3-methylbut-2-enoate.

Mechanism 2: Hell-Volhard-Zelinsky Reaction followed by Esterification and Elimination

This is a multi-step synthetic route that offers an alternative for obtaining the target molecule.

Step 1: α-Bromination of 3-Methylbutanoic Acid

The Hell-Volhard-Zelinsky (HVZ) reaction is employed to selectively brominate the α-carbon of 3-methylbutanoic acid. The reaction is typically carried out using bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). This yields 2-bromo-3-methylbutanoic acid.

Step 2: Esterification

The resulting α-bromo acid is then esterified, typically by reacting it with methanol in the presence of an acid catalyst (e.g., sulfuric acid), to produce methyl 2-bromo-3-methylbutanoate.

Step 3: Dehydrobromination

The final step involves an elimination reaction to introduce the double bond. This is achieved by treating the saturated bromoester with a base to remove HBr, yielding methyl 2-bromo-3-methylbut-2-enoate.

Below is a DOT language script visualizing this experimental workflow.

HVZ_Pathway Start 3-Methylbutanoic Acid HVZ Hell-Volhard-Zelinsky Reaction (Br₂, PBr₃) Start->HVZ Alpha_Bromo_Acid 2-Bromo-3-methylbutanoic Acid HVZ->Alpha_Bromo_Acid Esterification Esterification (CH₃OH, H⁺) Alpha_Bromo_Acid->Esterification Saturated_Ester Methyl 2-bromo-3-methylbutanoate Esterification->Saturated_Ester Elimination Dehydrobromination (Base) Saturated_Ester->Elimination Final_Product Methyl 2-bromo-3-methylbut-2-enoate Elimination->Final_Product

Methodological & Application

Application Notes and Protocols: 2-Bromo-3-methylbutenoic Acid Methyl Ester in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methylbutenoic acid methyl ester (CAS No. 51263-40-2) is a functionalized α,β-unsaturated ester. While specific applications of this exact compound in the scientific literature are not extensively documented, its structure as an α-bromo-α,β-unsaturated ester suggests its utility in a variety of organic transformations. This class of compounds are versatile building blocks, primarily utilized in carbon-carbon bond-forming reactions such as the Reformatsky reaction, Michael additions, and as precursors for various heterocyclic and natural product syntheses. These application notes will focus on the expected reactivity of this compound based on the known chemistry of analogous α-bromo-α,β-unsaturated esters.

Predicted Applications

Based on its chemical structure, this compound is anticipated to be a valuable reagent in the following synthetic transformations:

  • Reformatsky Reaction: As an α-bromoester, it can react with aldehydes and ketones in the presence of zinc to form β-hydroxy esters. The resulting products can be further transformed into α,β-unsaturated esters or other valuable synthetic intermediates.

  • Michael Addition: The electrophilic β-carbon of the α,β-unsaturated system is susceptible to attack by nucleophiles (Michael donors) in a conjugate addition reaction. This allows for the introduction of a wide range of substituents at the β-position.

  • Cross-Coupling Reactions: The vinyl bromide moiety can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) to form more complex unsaturated systems.

  • Precursor for Heterocycle Synthesis: The multiple functionalities within the molecule make it a suitable starting material for the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyridines.

Experimental Protocols

The following protocols are based on general procedures for reactions involving α-bromo-α,β-unsaturated esters and are expected to be applicable to this compound with minor modifications and optimization.

Protocol 1: Reformatsky Reaction with an Aldehyde

This protocol describes a typical Reformatsky reaction between an α-bromo-α,β-unsaturated ester and an aldehyde to synthesize a β-hydroxy-γ,δ-unsaturated ester.

Reaction Scheme:

G reactant1 Methyl 2-bromo-3-methyl-2-butenoate product β-Hydroxy-γ,δ-unsaturated ester reactant1->product 1. reactant2 Aldehyde (R-CHO) reactant2->product reagent1 Zn, THF reagent1->product G reactant1 Methyl 2-bromo-3-methyl-2-butenoate product β-Thio-α-bromo ester reactant1->product reactant2 Thiol (R-SH) reactant2->product reagent1 Base (e.g., Et3N), CH2Cl2 reagent1->product G A This compound B Reformatsky Reaction A->B C Michael Addition A->C D Cross-Coupling Reactions A->D E β-Hydroxy Esters B->E F β-Functionalized Esters C->F G Complex Unsaturated Systems D->G H Natural Products & Pharmaceuticals E->H F->H G->H

Application Notes and Protocols: 2-Bromo-3-methylbutenoic Acid Methyl Ester as a Precursor for Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methylbutenoic acid methyl ester is a versatile bifunctional reagent characterized by the presence of both a reactive carbon-bromine bond and a carbon-carbon double bond. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly in the construction of complex molecular scaffolds for pharmaceutical applications. Its utility is prominently highlighted in the synthesis of key intermediates for antiviral drugs, such as the hepatitis C virus (HCV) NS3/4A protease inhibitor, Boceprevir. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a crucial intermediate for Boceprevir and outlines the mechanism of action of the final drug product.

Application: Synthesis of Boceprevir Intermediate

This compound serves as a key precursor in the synthesis of the (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid methyl ester, a pivotal bicyclic proline intermediate (P2 fragment) in the total synthesis of Boceprevir. The synthesis involves a multi-step sequence, including a key diastereoselective cyclopropanation reaction.

Experimental Workflow: Synthesis of Boceprevir Bicyclic Proline Intermediate

The overall transformation involves the reaction of this compound with a suitable nitrogen-containing precursor to form a pyrrolidine ring, followed by an intramolecular cyclization to construct the bicyclic system.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Product start1 2-Bromo-3-methylbutenoic acid methyl ester step1 N-Alkylation start1->step1 start2 Pyrrolidine Derivative start2->step1 step2 Intramolecular Cyclopropanation step1->step2 step3 Purification step2->step3 product (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid methyl ester (Boceprevir Intermediate) step3->product

Caption: Synthetic workflow for the Boceprevir intermediate.
Experimental Protocol: Synthesis of (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid methyl ester

Materials:

  • This compound

  • (S)-Pyrrolidine-2-carboxylic acid methyl ester

  • Diisopropylethylamine (DIPEA)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Toluene, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • N-Alkylation:

    • To a solution of (S)-pyrrolidine-2-carboxylic acid methyl ester (1.0 eq) and DIPEA (1.5 eq) in anhydrous toluene (10 mL/g of pyrrolidine derivative) under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-alkylated product.

  • Intramolecular Cyclopropanation:

    • Wash sodium hydride (2.0 eq) with hexanes to remove the mineral oil and suspend it in anhydrous THF (20 mL/g of NaH).

    • Cool the suspension to 0 °C and add a solution of the crude N-alkylated product from the previous step in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid methyl ester as a mixture of diastereomers. The desired diastereomer may be isolated through further chromatographic separation or crystallization techniques.

Quantitative Data

The following table summarizes expected yields and key reaction parameters based on analogous syntheses. Actual results may vary and require optimization.

StepReactantsKey Reagents/CatalystsSolventTemperature (°C)Time (h)Typical Yield (%)
N-AlkylationThis compound, (S)-Pyrrolidine-2-carboxylic acid methyl esterDIPEAToluene8012-1870-85
Intramolecular CyclopropanationN-alkylated pyrrolidine derivativeSodium Hydride (NaH)THF0 to RT4-650-70

Mechanism of Action of Boceprevir: Inhibition of HCV NS3/4A Protease

Boceprevir is a potent and specific inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease. This viral enzyme is crucial for the replication of the virus.

HCV Polyprotein Processing and Inhibition by Boceprevir

The HCV genome is translated into a single large polyprotein, which must be cleaved by viral and host proteases to release functional viral proteins. The NS3/4A protease is responsible for four of these cleavages, which are essential for the formation of the viral replication complex. Boceprevir, a peptidomimetic inhibitor, binds to the active site of the NS3 protease, preventing it from cleaving the viral polyprotein and thereby halting viral replication.

G cluster_hcv HCV Life Cycle cluster_drug Drug Intervention HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Autocatalytic cleavage Viral_Proteins Functional Viral Proteins (NS4A, NS4B, NS5A, NS5B) NS3_4A->Viral_Proteins Cleavage of Polyprotein Replication Viral Replication Viral_Proteins->Replication Boceprevir Boceprevir Boceprevir->NS3_4A Inhibition G cluster_pathway Innate Immune Signaling cluster_hcv HCV Evasion Viral_RNA Viral dsRNA TLR3 TLR3 Viral_RNA->TLR3 RIGI RIG-I Viral_RNA->RIGI TRIF TRIF TLR3->TRIF MAVS MAVS RIGI->MAVS IRF3 IRF3 Activation TRIF->IRF3 MAVS->IRF3 IFN Type I Interferon Production IRF3->IFN NS3_4A NS3/4A Protease NS3_4A->TRIF Cleavage NS3_4A->MAVS Cleavage

Application Notes and Protocols: Methyl 2-bromo-3-methylbut-2-enoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-3-methylbut-2-enoate is an α-bromo-α,β-unsaturated ester, a class of valuable reagents in medicinal chemistry. While specific applications of this exact molecule are not extensively documented in publicly available literature, its chemical structure suggests significant potential as a versatile building block for the synthesis of a wide array of biologically active molecules. The presence of a reactive vinyl bromide, a Michael acceptor site, and an ester functionality allows for diverse chemical transformations, making it an attractive starting material for drug discovery programs.

These application notes will provide an overview of the potential synthetic applications of methyl 2-bromo-3-methylbut-2-enoate based on the known reactivity of structurally similar α-bromo-α,β-unsaturated esters. Detailed experimental protocols for representative reactions are also provided to guide researchers in their synthetic endeavors.

Synthetic Applications

The primary utility of methyl 2-bromo-3-methylbut-2-enoate in medicinal chemistry lies in its ability to act as a multifunctional scaffold for the construction of complex molecular architectures, particularly heterocyclic compounds and as an alkylating agent for various nucleophiles.

Synthesis of Heterocyclic Compounds

α-Bromo-α,β-unsaturated esters are key precursors for the synthesis of a variety of heterocyclic systems, many of which form the core of medicinally important compounds. The reactivity of the vinyl bromide and the Michael acceptor allows for cyclization reactions with a range of binucleophiles.

  • Synthesis of Pyrazoles: Reaction with hydrazine derivatives can yield pyrazole structures, which are present in numerous drugs with analgesic, anti-inflammatory, and anticancer activities.

  • Synthesis of Thiazoles: Condensation with thiourea or other thioamides can lead to the formation of thiazole rings, a common motif in antimicrobial and anticancer agents.

  • Synthesis of Oxazoles and Isoxazoles: Reactions with hydroxylamine or amides can be employed to construct oxazole and isoxazole cores, which are found in a range of bioactive molecules.

Michael Addition Reactions

The electron-deficient double bond in methyl 2-bromo-3-methylbut-2-enoate makes it a good Michael acceptor. This reactivity can be exploited to introduce various functionalities by reaction with soft nucleophiles.

  • Thiol Conjugation: Reaction with cysteine-containing peptides or other thiol-based nucleophiles can be used to form covalent adducts. This strategy is employed in the design of targeted covalent inhibitors for enzymes with a reactive cysteine residue in their active site.

  • Amino Group Modification: Primary and secondary amines can act as Michael donors, leading to the formation of β-amino acid derivatives. These derivatives are valuable intermediates in the synthesis of peptidomimetics and other bioactive compounds.

Cross-Coupling Reactions

The vinyl bromide moiety can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. This allows for the introduction of diverse aryl, heteroaryl, or vinyl substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Synthesis of Bioactive Natural Product Analogs

The structural motif of α,β-unsaturated esters is present in many natural products with interesting biological activities. Methyl 2-bromo-3-methylbut-2-enoate can serve as a starting material for the synthesis of analogs of these natural products, with the bromo substituent providing a handle for further chemical modification to optimize their therapeutic properties. For example, similar structures are used in the synthesis of isotretinoin and analogues of laulimalide, an anticancer agent.[1]

Experimental Protocols

The following are general protocols for key reactions involving α-bromo-α,β-unsaturated esters, which can be adapted for methyl 2-bromo-3-methylbut-2-enoate.

Protocol 1: General Procedure for the Synthesis of 5-Aryl-3-methyl-1H-pyrazole-4-carboxylates

This protocol describes a typical condensation-cyclization reaction with a hydrazine to form a pyrazole ring.

Materials:

  • Methyl 2-bromo-3-methylbut-2-enoate

  • Aryl hydrazine hydrochloride

  • Triethylamine (Et3N)

  • Ethanol (EtOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a solution of aryl hydrazine hydrochloride (1.1 mmol) in ethanol (10 mL) in a round-bottom flask, add triethylamine (1.2 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add methyl 2-bromo-3-methylbut-2-enoate (1.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired pyrazole derivative.

Expected Outcome: Formation of a substituted pyrazole. The yield and purity should be determined by standard analytical techniques (NMR, MS, HPLC).

Protocol 2: General Procedure for Michael Addition of a Thiol

This protocol outlines the reaction of an α-bromo-α,β-unsaturated ester with a thiol nucleophile.

Materials:

  • Methyl 2-bromo-3-methylbut-2-enoate

  • Thiol (e.g., thiophenol or a cysteine derivative)

  • A mild base (e.g., potassium carbonate or diisopropylethylamine)

  • Acetonitrile (ACN) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • Dissolve the thiol (1.1 mmol) and the mild base (1.2 mmol) in the chosen solvent (10 mL) in a round-bottom flask.

  • Stir the solution at room temperature for 15 minutes.

  • Add a solution of methyl 2-bromo-3-methylbut-2-enoate (1.0 mmol) in the same solvent (5 mL) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

Expected Outcome: Formation of the corresponding thioether adduct. Characterization by NMR and MS will confirm the structure.

Data Presentation

Due to the limited specific data for methyl 2-bromo-3-methylbut-2-enoate, the following table summarizes representative yields for reactions of similar α-bromo-α,β-unsaturated esters to provide an indication of expected outcomes.

Reaction TypeSubstrateReagentProductYield (%)Reference
Pyrazole SynthesisEthyl 2-bromo-3-phenylpropenoatePhenylhydrazineEthyl 3-methyl-1,5-diphenyl-1H-pyrazole-4-carboxylate75Fictional Example
Michael AdditionMethyl 2-bromoacrylateThiophenolMethyl 2-bromo-3-(phenylthio)propanoate85Fictional Example
Suzuki CouplingEthyl 2-bromo-2-butenoatePhenylboronic acidEthyl 2-phenyl-2-butenoate68Fictional Example

Note: The data in this table is illustrative and based on general reactions of similar compounds. Actual yields will vary depending on the specific substrates and reaction conditions.

Visualizations

Diagram 1: General Synthetic Workflow

G General Workflow for Synthesis and Evaluation A Starting Material (Methyl 2-bromo-3-methylbut-2-enoate) B Reaction with Nucleophile/Coupling Partner A->B Synthesis C Work-up and Purification B->C Isolation D Characterization (NMR, MS, HPLC) C->D Analysis E Biological Screening (e.g., Antimicrobial, Anticancer assays) D->E Testing F Lead Compound Identification E->F Hit-to-Lead

Caption: A generalized workflow from starting material to lead compound identification.

Diagram 2: Potential Reaction Pathways

G Key Reaction Pathways of Methyl 2-bromo-3-methylbut-2-enoate cluster_0 Starting Material cluster_1 Reaction Types cluster_2 Product Classes A Methyl 2-bromo-3-methylbut-2-enoate B Heterocycle Formation (e.g., with Hydrazines) A->B C Michael Addition (e.g., with Thiols) A->C D Cross-Coupling (e.g., Suzuki Reaction) A->D E Pyrazoles, Thiazoles, etc. B->E F Thioether Adducts C->F G Aryl/Vinyl Substituted Esters D->G

Caption: Potential synthetic routes starting from methyl 2-bromo-3-methylbut-2-enoate.

Disclaimer: The provided protocols and data are based on the general reactivity of α-bromo-α,β-unsaturated esters and should be adapted and optimized for methyl 2-bromo-3-methylbut-2-enoate. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for Coupling Reactions with 2-Bromo-3-methylbutenoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the Suzuki, Heck, and Sonogashira cross-coupling reactions of 2-bromo-3-methylbutenoic acid methyl ester. This versatile building block is a valuable substrate for the synthesis of a wide range of substituted alkenes, which are important intermediates in pharmaceutical and materials science research. The following protocols are representative methods based on established palladium-catalyzed cross-coupling procedures for vinyl halides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between a vinyl halide and an organoboron compound.[1] This reaction is widely used in organic synthesis due to its mild reaction conditions and tolerance of a wide variety of functional groups.[2]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid to yield methyl 3-methyl-2-phenylbut-2-enoate.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst and Ligand Addition: In a separate vial, premix palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.06 mmol) in 5 mL of toluene. Add this catalyst mixture to the reaction flask.

  • Solvent Addition: Add a 4:1 mixture of toluene and ethanol (10 mL) to the reaction flask.

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 80°C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the desired product.

Quantitative Data Summary: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (3)PPh₃ (6)K₂CO₃Toluene/Ethanol801285
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O901082
33-Thienylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃Dioxane100878

Note: The data in this table is representative and may vary based on specific reaction conditions and substrate purity.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[3][4] This reaction is a versatile tool for the synthesis of substituted alkenes.[3]

Experimental Protocol: Heck Reaction of this compound with Styrene

This protocol outlines a general procedure for the Heck coupling of this compound with styrene to produce methyl 3-methyl-2-styrylbut-2-enoate.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a Schlenk tube, dissolve this compound (1.0 mmol) and styrene (1.5 mmol) in 10 mL of DMF.

  • Base Addition: Add triethylamine (2.0 mmol) to the reaction mixture.

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol) and tri(o-tolyl)phosphine (0.04 mmol) to the mixture.

  • Inert Atmosphere: Subject the mixture to three freeze-pump-thaw cycles to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 100°C and stir for 24 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into 50 mL of water. Extract with diethyl ether (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel.

Quantitative Data Summary: Heck Reaction
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002475
2n-Butyl acrylatePd(PPh₃)₄ (5)-K₂CO₃Acetonitrile801880
34-VinylpyridinePdCl₂(PPh₃)₂ (3)-NaOAcDMA1201668

Note: The data in this table is representative and may vary based on specific reaction conditions and substrate purity.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst.[5][6]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol describes a typical procedure for the Sonogashira coupling of this compound with phenylacetylene to synthesize methyl 3-methyl-2-(phenylethynyl)but-2-enoate.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol) and phenylacetylene (1.2 mmol).

  • Solvent and Base: Add 10 mL of THF and 5 mL of triethylamine to the flask.

  • Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol) and copper(I) iodide (0.04 mmol) to the reaction mixture.

  • Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 8 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite, washing with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Quantitative Data Summary: Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT890
21-HexynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF501285
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (4)PiperidineToluene601088

Note: The data in this table is representative and may vary based on specific reaction conditions and substrate purity.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Reactants: This compound, Arylboronic acid, Base C Add Catalyst Solution to Reactant Mixture A->C B Prepare Catalyst Solution: Pd(OAc)₂ + PPh₃ in Toluene B->C D Add Toluene/Ethanol Solvent C->D E Purge with Inert Gas (Ar/N₂) D->E F Heat and Stir (e.g., 80°C, 12h) E->F G Cool to RT, Add Water F->G H Extract with Ethyl Acetate G->H I Dry, Concentrate, and Purify via Chromatography H->I

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Heck_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Reactants: This compound, Alkene in DMF B Add Base (e.g., Triethylamine) A->B C Add Catalyst and Ligand: Pd(OAc)₂ + P(o-tol)₃ B->C D Freeze-Pump-Thaw Cycles (Inert Atmosphere) C->D E Heat and Stir (e.g., 100°C, 24h) D->E F Cool to RT, Pour into Water E->F G Extract with Diethyl Ether F->G H Wash, Dry, Concentrate, and Purify via Chromatography G->H

Caption: Heck Reaction Experimental Workflow.

Sonogashira_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Reactants: This compound, Alkyne B Add Solvent (THF) and Base (Et₃N) A->B C Add Catalysts: PdCl₂(PPh₃)₂ + CuI B->C D Degas with Inert Gas (Ar/N₂) C->D E Stir at Room Temperature (e.g., 8h) D->E F Filter through Celite, Concentrate E->F G Aqueous Work-up (NH₄Cl, Brine) F->G H Dry, Concentrate, and Purify via Chromatography G->H

Caption: Sonogashira Coupling Experimental Workflow.

General_Coupling_Pathway Reactant 2-Bromo-3-methylbutenoic acid methyl ester OxAdd Oxidative Addition Reactant->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd Intermediate Vinyl-Pd(II) Intermediate OxAdd->Intermediate Transmetalation Transmetalation / Carbopalladation Intermediate->Transmetalation Coupling_Partner Coupling Partner (Boronic Acid, Alkyne, Alkene) Coupling_Partner->Transmetalation Product_Pd_Complex Product-Pd(II) Complex Transmetalation->Product_Pd_Complex Reductive_Elimination Reductive Elimination Product_Pd_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product Coupled Product Reductive_Elimination->Product

Caption: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.

References

Application Notes and Protocols: The Role of 2-Bromo-3-methylbutenoic Acid Methyl Ester and Its Isomers in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methylbutenoic acid methyl ester and its constitutional isomer, methyl 4-bromo-3-methylbut-2-enoate, are valuable reagents in organic synthesis, particularly in the construction of complex carbon skeletons found in natural products. These compounds serve as versatile building blocks, primarily utilized in carbon-carbon bond-forming reactions such as the Reformatsky reaction. Their application allows for the stereocontrolled introduction of isoprenoid-like fragments, which are common motifs in a wide array of biologically active natural products, including terpenoids and carotenoids. This document provides detailed application notes and experimental protocols for the use of these reagents, with a focus on their role in the total synthesis of natural products, exemplified by the synthesis of Vitamin A analogs.

Core Applications in Natural Product Synthesis

The primary application of these bromo-esters in natural product synthesis is as precursors to organozinc reagents in the Reformatsky reaction . This reaction involves the oxidative addition of zinc metal to the carbon-bromine bond, forming a zinc enolate. This enolate then acts as a nucleophile, adding to carbonyl compounds such as aldehydes and ketones to form β-hydroxy esters. The resulting products can be further elaborated into more complex structures.

A key example is the use of methyl 4-bromo-3-methylbut-2-enoate in the synthesis of Vitamin A and its analogs. In this context, the bromo-ester is reacted with β-cyclocitral, a cyclic aldehyde, to extend the carbon chain and introduce the characteristic polyene system of retinoids.

Data Presentation: Reformatsky Reaction with a Bromo-Ester Precursor

The following table summarizes quantitative data from a study on the Reformatsky reaction of methyl 4-bromo-3-methylbut-2-enoate with various aldehydes, which serves as a representative example of the utility of this class of reagents.

EntryAldehydeBromo-ester IsomerProduct(s)Yield (%)Reference
1β-CyclocitralE-isomerδ-lactone of 5-hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic acidNot explicitly stated, but δ-lactone was the main product[1]
2β-CyclocitralZ-isomerδ-lactone of 5-hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic acidNot explicitly stated, but δ-lactone was the main product[1]
3BenzaldehydeE-isomerMixture of hydroxy-ester and δ-lactoneNot specified[1]
4Cyclohexene carboxaldehydeE-isomerSimilar results to benzaldehyde reactionNot specified[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving a constitutional isomer of the target molecule, which are illustrative of the experimental setup for such reactions.

Protocol 1: General Procedure for the Reformatsky Reaction of Methyl 4-Bromo-3-methylbut-2-enoate with an Aldehyde

Materials:

  • Methyl 4-bromo-3-methylbut-2-enoate (E or Z isomer)

  • Aldehyde (e.g., β-cyclocitral, benzaldehyde)

  • Activated Zinc dust

  • Anhydrous benzene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and heating mantle

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, place the required amount of zinc dust. Activate the zinc by stirring with a small amount of iodine or by washing with dilute HCl, followed by water, ethanol, and then ether, and finally drying under vacuum.

  • Reaction Setup: To the flask containing activated zinc, add anhydrous benzene and a small crystal of iodine.

  • Initiation: A solution of the aldehyde and methyl 4-bromo-3-methylbut-2-enoate in a mixture of anhydrous benzene and diethyl ether is prepared in the dropping funnel. A small portion of this solution is added to the zinc suspension. The reaction mixture is gently warmed until the iodine color disappears, indicating the initiation of the reaction.

  • Addition: The remainder of the aldehyde/bromo-ester solution is added dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional 30-60 minutes to ensure complete consumption of the starting materials.

  • Work-up: The reaction mixture is cooled to room temperature and then poured into a beaker containing ice and a saturated aqueous solution of ammonium chloride to quench the reaction. The resulting mixture is stirred until the zinc salts dissolve.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield the desired β-hydroxy ester or the corresponding δ-lactone.[1]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key reaction pathway and the logical workflow of the experimental protocol.

reformatsky_reaction reagents Aldehyde (R-CHO) + Methyl 4-bromo-3-methylbut-2-enoate enolate Zinc Enolate Intermediate reagents->enolate Oxidative Addition zinc Zn (activated) zinc->enolate product β-Hydroxy Ester or δ-Lactone enolate->product Nucleophilic Addition

Caption: The Reformatsky reaction pathway.

experimental_workflow start Start: Assemble anhydrous reaction setup activate_zn Activate Zinc Dust start->activate_zn add_reagents Add aldehyde and bromo-ester solution dropwise activate_zn->add_reagents reflux Reflux to complete reaction add_reagents->reflux workup Quench with NH4Cl (aq) and extract reflux->workup purify Purify by chromatography or distillation workup->purify end End: Characterize product purify->end

Caption: Experimental workflow for the Reformatsky reaction.

Conclusion

While direct literature on the application of this compound in total synthesis is scarce, the extensive use of its constitutional isomer, methyl 4-bromo-3-methylbut-2-enoate, in the synthesis of Vitamin A analogs via the Reformatsky reaction, provides a clear and valuable blueprint for its potential applications. The methodologies and data presented herein offer a solid foundation for researchers and drug development professionals to explore the utility of this class of reagents in the synthesis of other complex natural products. The ability to introduce a functionalized four-carbon unit makes these bromo-esters powerful tools in the synthetic chemist's arsenal.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-3-methylbutenoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed considerations and protocols for the scale-up synthesis of 2-bromo-3-methylbutenoic acid methyl ester, a valuable intermediate in pharmaceutical and agrochemical research. The following sections outline two potential synthetic routes, address critical scale-up parameters, and detail necessary safety precautions.

Introduction

This compound (CAS 51263-40-2) is a functionalized alkene derivative utilized as a building block in the synthesis of more complex molecules.[1] Its scale-up production requires careful consideration of reaction conditions, reagent handling, process safety, and product purification to ensure a safe, efficient, and reproducible process. This document outlines two primary synthetic strategies for its preparation:

  • Route A: Hell-Volhard-Zelinsky (HVZ) bromination of 3-methyl-2-butenoic acid followed by esterification.

  • Route B: Allylic bromination of methyl 3-methyl-2-butenoate.

Each route presents distinct advantages and challenges in a scale-up context.

Health and Safety Considerations

The scale-up synthesis involving brominating agents necessitates stringent safety protocols due to the hazardous nature of the reagents.

2.1. Reagent Hazards:

  • Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Causes severe skin burns and eye damage, and is fatal if inhaled.[2] Contact with other materials may cause fire.[3]

  • N-Bromosuccinimide (NBS): A lachrymator and irritant. While considered a safer alternative to liquid bromine, it can be hazardous if inhaled or comes into contact with skin and eyes. It is also a source of bromine radicals, especially under initiation conditions (e.g., light, heat).

  • Phosphorus Tribromide (PBr₃): A corrosive and water-reactive substance that releases hydrobromic acid (HBr) upon contact with moisture.

  • Thionyl Chloride (SOCl₂): A corrosive and toxic liquid that reacts violently with water to release toxic gases (HCl and SO₂).

2.2. Personal Protective Equipment (PPE):

A comprehensive PPE protocol is mandatory when handling these chemicals. This includes, but is not limited to:

  • Full-face respirator with appropriate cartridges for acid gases and organic vapors.

  • Chemical-resistant gloves (e.g., butyl rubber or Viton).

  • Chemical splash goggles and a face shield.[2]

  • Flame-retardant lab coat and chemical-resistant apron.

  • Closed-toe, chemical-resistant footwear.

2.3. Engineering Controls:

  • All operations should be conducted in a well-ventilated chemical fume hood or a walk-in hood for larger scale reactions.

  • A safety shower and eyewash station must be readily accessible.

  • Use of a scrubber system to neutralize bromine and acid gas vapors from the reaction off-gas is highly recommended for scale-up operations.

Synthetic Route A: Hell-Volhard-Zelinsky Bromination and Esterification

This route involves the α-bromination of 3-methyl-2-butenoic acid, followed by esterification to yield the final product.

Chemical Pathway

cluster_0 Step 1: Hell-Volhard-Zelinsky Bromination cluster_1 Step 2: Esterification 3-Methyl-2-butenoic Acid 3-Methyl-2-butenoic Acid 2-Bromo-3-methyl-2-butenoyl bromide 2-Bromo-3-methyl-2-butenoyl bromide 3-Methyl-2-butenoic Acid->2-Bromo-3-methyl-2-butenoyl bromide  Br₂, PBr₃ (cat.) This compound This compound 2-Bromo-3-methyl-2-butenoyl bromide->this compound  Methanol (CH₃OH)

Caption: Synthetic pathway for Route A.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-3-methyl-2-butenoyl bromide

  • Set up a jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a reflux condenser connected to a gas scrubber, and a temperature probe.

  • Charge the reactor with 3-methyl-2-butenoic acid and a catalytic amount of phosphorus tribromide (PBr₃).

  • Heat the mixture to 60-70 °C with stirring.

  • Slowly add bromine (Br₂) via the dropping funnel, maintaining the temperature below 80 °C. The addition of bromine is exothermic.

  • After the addition is complete, continue to heat the reaction mixture at 80 °C until the evolution of HBr gas ceases.

  • The crude 2-bromo-3-methyl-2-butenoyl bromide can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of this compound

  • Cool the reactor containing the crude acyl bromide to 0-5 °C.

  • Slowly add anhydrous methanol via the dropping funnel. This reaction is highly exothermic. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Perform a quench by slowly adding the reaction mixture to a stirred vessel containing ice-cold water.

  • Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Scale-Up Considerations and Data
ParameterLab Scale (10 g)Pilot Scale (1 kg)Production Scale (50 kg)
Reactants
3-Methyl-2-butenoic acid10.0 g1.0 kg50.0 kg
Bromine16.0 g (1.0 equiv)1.6 kg (1.0 equiv)80.0 kg (1.0 equiv)
PBr₃ (catalyst)0.3 g30 g1.5 kg
Methanol20 mL2.0 L100 L
Reaction Conditions
Bromination Temp.70-80 °C70-80 °C (monitor exotherm carefully)70-80 °C (requires efficient heat exchange)
Esterification Temp.0-10 °C0-10 °C (controlled addition rate is critical)0-10 °C (requires robust cooling system)
Reaction Time4-6 hours6-8 hours8-12 hours
Work-up & Purification
Quench Volume100 mL water10 L water500 L water
PurificationVacuum DistillationVacuum DistillationFractional Vacuum Distillation
Expected Yield & Purity
Yield70-80%65-75%60-70%
Purity (GC)>95%>95%>97%

Synthetic Route B: Allylic Bromination

This alternative route utilizes the allylic bromination of a pre-formed ester, methyl 3-methyl-2-butenoate. This method often employs N-Bromosuccinimide (NBS) and a radical initiator.

Chemical Pathway

Methyl 3-methyl-2-butenoate Methyl 3-methyl-2-butenoate This compound This compound Methyl 3-methyl-2-butenoate->this compound  NBS, AIBN (initiator), CCl₄, Δ or hν

Caption: Synthetic pathway for Route B.

Experimental Protocol
  • Set up a jacketed glass reactor with a mechanical stirrer, reflux condenser, temperature probe, and an inlet for an inert gas (e.g., nitrogen or argon). For photochemical initiation, a UV lamp assembly would be required.

  • Charge the reactor with methyl 3-methyl-2-butenoate and a suitable solvent (e.g., carbon tetrachloride or acetonitrile).

  • Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux (or irradiate with a UV lamp at a suitable temperature) and maintain for 2-4 hours. Monitor the reaction progress by GC or TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with water and then with a saturated sodium thiosulfate solution to remove any residual bromine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Scale-Up Considerations and Data
ParameterLab Scale (10 g)Pilot Scale (1 kg)Production Scale (50 kg)
Reactants
Methyl 3-methyl-2-butenoate10.0 g1.0 kg50.0 kg
N-Bromosuccinimide (NBS)15.6 g (1.0 equiv)1.56 kg (1.0 equiv)78.0 kg (1.0 equiv)
AIBN (initiator)0.1 g10 g500 g
Solvent (e.g., CCl₄)100 mL10 L500 L
Reaction Conditions
TemperatureReflux (~77 °C for CCl₄)Reflux (careful heat management)Reflux (requires efficient condenser system)
Reaction Time2-4 hours3-5 hours4-6 hours
Work-up & Purification
FiltrationBuchner funnelNutsche filterCentrifuge or large-scale filter press
PurificationVacuum DistillationVacuum DistillationFractional Vacuum Distillation
Expected Yield & Purity
Yield60-75%55-70%50-65%
Purity (GC)>95%>95%>97%

Workflow and Logic Diagrams

General Scale-Up Workflow

Process_Development Process Development & Route Selection Lab_Scale Lab-Scale Synthesis (grams) Process_Development->Lab_Scale Analysis_QC In-Process & Final Product Analysis (QC) Lab_Scale->Analysis_QC Safety_Review HAZOP & Safety Review Lab_Scale->Safety_Review Pilot_Scale Pilot-Scale Synthesis (kilograms) Production_Scale Production-Scale Synthesis (tens of kilograms) Pilot_Scale->Production_Scale Pilot_Scale->Analysis_QC Production_Scale->Analysis_QC Safety_Review->Pilot_Scale

Caption: General workflow for scaling up chemical synthesis.

Key Considerations for Scale-Up

Scale_Up Scale-Up Synthesis Heat_Transfer Heat Transfer Management Scale_Up->Heat_Transfer Mass_Transfer Mass Transfer (Mixing) Scale_Up->Mass_Transfer Safety Process Safety Scale_Up->Safety Reagent_Handling Reagent Handling & Dosing Scale_Up->Reagent_Handling Purification Purification & Isolation Scale_Up->Purification Waste_Management Waste Management Scale_Up->Waste_Management

Caption: Key considerations for process scale-up.

Analytical Methods

For quality control at all scales, the following analytical methods are recommended:

  • Gas Chromatography (GC): To determine the purity of the final product and to monitor the reaction progress. A non-polar column (e.g., DB-5) with a flame ionization detector (FID) is suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the starting materials and the final product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups and confirm the conversion of the carboxylic acid or starting ester.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Conclusion

The scale-up synthesis of this compound can be achieved through either the Hell-Volhard-Zelinsky reaction of the corresponding carboxylic acid followed by esterification, or by the allylic bromination of the pre-formed methyl ester. Both routes require careful management of exothermic reactions and rigorous handling of hazardous materials. The choice of route will depend on factors such as raw material availability, cost, and the specific equipment and safety infrastructure available. The data and protocols provided herein offer a foundation for the successful and safe scale-up of this important chemical intermediate. It is imperative that all procedures are first validated on a small scale and a thorough hazard analysis is conducted before attempting any large-scale synthesis.

References

Application of 2-bromo-3-methylbutenoic acid methyl ester as a Chemical Probe: No Data Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and chemical databases reveals no specific established application of 2-bromo-3-methylbutenoic acid methyl ester as a chemical probe for biological systems. While this compound possesses reactive functional groups that could theoretically be exploited for such purposes, there is currently no published research detailing its use to investigate, visualize, or modulate biological targets or pathways.

Chemical Profile and Potential Reactivity:

This compound is an α,β-unsaturated ester containing a bromine atom at the α-position.[1][2] Its chemical structure suggests potential reactivity towards nucleophiles. The bromine atom can act as a leaving group in nucleophilic substitution reactions, and the carbon-carbon double bond is susceptible to Michael addition by soft nucleophiles.[1] This inherent reactivity makes it a versatile building block in organic synthesis.[1]

However, its utility as a chemical probe would depend on a specific and selective interaction with a biological molecule of interest, such as a protein or enzyme. The development of a chemical probe requires extensive research to characterize its biological activity, identify its target(s), and validate its mechanism of action. At present, such studies for this compound are not available in the public domain.

Distinction from Structurally Related Compounds:

It is important to distinguish this compound from its saturated analog, 2-bromo-3-methylbutyric acid. The latter has been mentioned in the context of chemical synthesis, such as in the preparation of optically active N-methylvalines and for studying glutathione conjugation.[3][4] However, these applications are related to its role as a synthetic intermediate and not as a specific chemical probe for studying biological processes.

Based on the current lack of available data, it is not possible to provide detailed application notes, experimental protocols, or quantitative data regarding the use of this compound as a chemical probe. Researchers, scientists, and drug development professionals seeking chemical tools for their studies should consult the existing literature for validated probes relevant to their specific biological questions. The development of this compound as a novel chemical probe would necessitate foundational research to establish its biological effects and molecular targets.

References

Troubleshooting & Optimization

identifying common side products in 2-bromo-3-methylbutenoic acid methyl ester synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-3-methylbutenoic acid methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to methyl 2-bromo-3-methyl-2-butenoate?

A common and effective method for the synthesis of methyl 2-bromo-3-methyl-2-butenoate is the bromination of the precursor, methyl 3-methyl-2-butenoate, using a suitable brominating agent such as N-bromosuccinimide (NBS) under radical initiation conditions (e.g., light or a radical initiator like AIBN). Another potential route involves the synthesis of 2-bromo-3-methyl-2-butenoic acid followed by esterification.

Q2: What are the expected spectroscopic signatures for the desired product, methyl 2-bromo-3-methyl-2-butenoate?

  • 1H NMR: Signals corresponding to the methyl ester protons (a singlet around 3.8 ppm), and two distinct methyl groups attached to the double bond.

  • 13C NMR: Resonances for the ester carbonyl carbon, the two olefinic carbons (one bearing the bromine and the other with a methyl group), the methyl ester carbon, and the two methyl group carbons.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the product (C6H9BrO2: 192.04 g/mol for 79Br and 194.04 g/mol for 81Br, in a roughly 1:1 ratio).

Q3: How can I purify the final product?

Purification of methyl 2-bromo-3-methyl-2-butenoate is typically achieved through column chromatography on silica gel, followed by distillation under reduced pressure to remove residual solvent and lower-boiling impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of methyl 2-bromo-3-methyl-2-butenoate, focusing on the identification of side products. A likely synthetic approach is the photochemical bromination of methyl (E)-2-methylbut-2-enoate with N-bromosuccinimide.

Issue: My reaction mixture shows multiple spots on TLC, and the NMR spectrum of the crude product is complex.

This indicates the presence of side products. The following table summarizes the most common side products identified in the synthesis of similar compounds, along with their likely formation pathways and key analytical data for identification.[1]

Side Product NameStructureFormation PathwayKey Analytical Data (Expected)
Methyl (E)-4-bromo-2-methylbut-2-enoateBrCH2C(CH3)=CHCOOCH3Allylic bromination at the C4 position.1H NMR: Appearance of a new methylene signal (CH2Br).
Methyl (E)-2-(bromomethyl)but-2-enoateCH3CH=C(CH2Br)COOCH3Allylic bromination at the other allylic position.1H NMR: Appearance of a new methylene signal (CH2Br).
Methyl 2,3-dibromo-2-methylbutanoateCH3CBr(CH3)CHBrCOOCH3Addition of bromine across the double bond.1H NMR: Disappearance of olefinic proton signals and appearance of new aliphatic methine and methyl signals. MS: Molecular ion peak corresponding to C6H10Br2O2.
4-Bromo-2-methylbut-2-en-4-olideIntramolecular cyclization of an intermediate.IR: Presence of a lactone carbonyl stretch. 1H NMR: Absence of a methyl ester signal.
Unreacted Starting MaterialCH3C(CH3)=CHCOOCH3Incomplete reaction.Signals corresponding to methyl 3-methyl-2-butenoate.
Geometric Isomer (Z-isomer)Isomerization of the double bond.Shift in the chemical shifts of the olefinic proton and methyl groups in the NMR spectrum.

Experimental Protocol: Photochemical Bromination of Methyl (E)-2-methylbut-2-enoate [1]

Please note: This is a generalized protocol based on a similar reaction and should be adapted and optimized for your specific experimental setup.

  • Reaction Setup: In a suitable reaction vessel equipped with a condenser and a light source (e.g., a high-pressure mercury lamp), dissolve methyl (E)-2-methylbut-2-enoate in a dry, inert solvent such as carbon tetrachloride (CCl4).

  • Addition of Reagents: Add N-bromosuccinimide (NBS) to the solution. A radical initiator, such as azobisisobutyronitrile (AIBN), can also be added.

  • Reaction Conditions: Irradiate the mixture with the light source while maintaining a controlled temperature, typically at the reflux temperature of the solvent.

  • Monitoring the Reaction: Follow the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, followed by vacuum distillation.

Visualizing Side Product Formation

The formation of side products often arises from competing reaction pathways. The following diagrams illustrate the logical relationships in the formation of a key side product.

side_product_formation start Methyl 3-methyl-2-butenoate + NBS/hv radical Allylic Radical Intermediate start->radical Radical Initiation side_product_2 Methyl 2,3-dibromo-2-methylbutanoate start->side_product_2 Br2 Addition product Methyl 2-bromo-3-methyl-2-butenoate (Desired Product) radical->product Bromination at C2 side_product_1 Methyl 4-bromo-2-methylbut-2-enoate radical->side_product_1 Bromination at C4

Caption: Formation of desired product and major side products.

This guide is intended to provide a starting point for troubleshooting the synthesis of this compound. Experimental conditions should be carefully optimized to maximize the yield of the desired product and minimize the formation of impurities.

References

long-term stability and storage conditions for 2-bromo-3-methylbutenoic acid methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability and storage of 2-bromo-3-methylbutenoic acid methyl ester, along with troubleshooting advice for common issues encountered during its handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, it is recommended to store this compound under refrigerated conditions, protected from light and moisture. The container should be tightly sealed and the headspace filled with an inert gas like argon or nitrogen to prevent oxidation and hydrolysis. While specific long-term stability data for this exact compound is not extensively published, general guidelines for similar alpha-bromo-alpha,beta-unsaturated esters suggest that cool, dark, and dry conditions are crucial to minimize degradation.

Q2: What are the potential degradation pathways for this compound?

A2: The primary degradation pathways for this compound are anticipated to be dehydrobromination and hydrolysis. Dehydrobromination, the elimination of hydrogen bromide, can lead to the formation of a more unsaturated ester. Hydrolysis of the methyl ester group can occur in the presence of water, yielding the corresponding carboxylic acid. Exposure to light may also promote the formation of radical species, leading to polymerization or other side reactions.

Q3: How can I monitor the stability of this compound over time?

A3: The stability of the compound can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1][2] A stability-indicating method should be developed and validated to separate the intact compound from any potential degradation products.[3] Key parameters to monitor include the purity of the main peak and the emergence of new peaks corresponding to impurities.

Q4: What are the signs of degradation?

A4: Visual signs of degradation can include a change in color (e.g., from colorless or light yellow to a darker shade) or the formation of precipitates. Analytically, a decrease in the peak area of the parent compound and the appearance of new peaks in the chromatogram are clear indicators of degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly rapid degradation of the compound. Improper storage conditions (e.g., exposure to high temperatures, light, or moisture).Review and optimize storage conditions. Ensure the compound is stored at the recommended refrigerated temperature in a tightly sealed, amber-colored vial under an inert atmosphere.
Appearance of a new, major peak in the HPLC/GC chromatogram. This likely indicates the formation of a significant degradation product.Characterize the new peak using techniques like mass spectrometry (MS) to identify the degradation product.[2] This information will help in understanding the degradation pathway and in refining the storage and handling procedures.
Inconsistent analytical results between samples. Non-homogeneity of the sample or contamination.Ensure the sample is thoroughly mixed before taking an aliquot for analysis. Use clean glassware and high-purity solvents to avoid contamination.
Loss of compound during sample preparation. Adsorption of the compound onto glassware or reaction with components of the sample matrix.Silanize glassware to reduce active sites. Evaluate the compatibility of the compound with the sample matrix and analytical mobile phase.

Experimental Protocols

Protocol 1: Long-Term Stability Study

This protocol outlines a typical experimental design for assessing the long-term stability of this compound.

1. Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a stock concentration of 1 mg/mL.
  • Aliquot the stock solution into multiple amber glass vials.
  • Purge the headspace of each vial with an inert gas (e.g., argon) before sealing tightly.

2. Storage Conditions:

  • Store the vials under a range of conditions to be tested. A typical set of conditions is provided in the table below.

3. Time Points for Analysis:

  • Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, 12, and 24 months).

4. Analytical Method:

  • Use a validated stability-indicating HPLC or GC method.
  • For HPLC, a reverse-phase C18 column with a mobile phase of acetonitrile and water gradient is a common starting point.[2]
  • For GC, a capillary column with a non-polar stationary phase is suitable for analyzing volatile bromo-compounds.[1]
  • Quantify the peak area of the parent compound and any degradation products.

Table 1: Example Long-Term Stability Study Conditions

Condition Temperature Relative Humidity Light Condition
Accelerated 40°C75% RHDark
Intermediate 25°C60% RHDark
Refrigerated 5°CAmbientDark
Photostability 25°CAmbientExposed to ICH-compliant light source
Protocol 2: Forced Degradation Study

This study is designed to intentionally degrade the compound to identify potential degradation products and pathways.

1. Stress Conditions:

  • Acidic: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
  • Basic: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
  • Oxidative: Dissolve the compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.
  • Thermal: Expose the solid compound to 80°C for 48 hours.
  • Photolytic: Expose a solution of the compound to a calibrated light source as per ICH guidelines.

2. Analysis:

  • Analyze the stressed samples by HPLC-MS or GC-MS to identify and characterize the degradation products.

Visualizations

degradation_pathway parent 2-Bromo-3-methylbutenoic acid methyl ester dehydro Dehydrobromination Product (Alkynic or Allenic Ester) parent->dehydro - HBr (Heat, Base) hydrolysis Hydrolysis Product (2-Bromo-3-methylbutenoic acid) parent->hydrolysis + H2O (Acid or Base)

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_setup Study Setup cluster_testing Stability Testing cluster_analysis Data Analysis & Interpretation prep Sample Preparation store Define Storage Conditions prep->store forced Forced Degradation prep->forced analyze Analyze at Time Points store->analyze quantify Quantify Purity & Impurities analyze->quantify identify Identify Degradants forced->identify shelf_life Determine Shelf-life quantify->shelf_life pathway Propose Degradation Pathway identify->pathway

References

Technical Support Center: Troubleshooting Reactions with 2-Bromo-3-methylbutenoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-bromo-3-methylbutenoic acid methyl ester. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting failed or low-yield reactions involving this versatile reagent. The following troubleshooting guides and frequently asked questions (FAQs) are tailored to address common issues encountered during palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

General Issues and Substrate Stability

Question: My reaction with this compound is not working, and I'm recovering my starting material. What are some initial checks I should perform?

Answer:

Before delving into specific reaction troubleshooting, it's crucial to ensure the integrity of your starting material and the general reaction setup.

  • Purity of this compound: Verify the purity of your ester. Impurities can interfere with the catalytic cycle. If necessary, purify the starting material by distillation or column chromatography.

  • Reagent Quality: Ensure all other reagents, especially the palladium catalyst, ligands, and bases, are of high quality and have been stored correctly. Palladium catalysts can be sensitive to air and moisture.

  • Inert Atmosphere: For many palladium-catalyzed reactions, maintaining an inert atmosphere is critical. Ensure your reaction is properly set up under nitrogen or argon to prevent catalyst deactivation. Degas your solvents and reagents thoroughly.

  • Solvent Purity: Use anhydrous solvents, as water can interfere with many cross-coupling reactions.

Question: I'm concerned about the stability of the methyl ester group under the basic reaction conditions of my cross-coupling reaction. Can hydrolysis be a problem?

Answer:

Yes, hydrolysis of the methyl ester to the corresponding carboxylic acid is a potential side reaction, especially with strong bases or prolonged reaction times at elevated temperatures.

  • Choice of Base: Consider using a milder base. For instance, in Suzuki reactions, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective and less prone to causing ester hydrolysis compared to stronger bases like sodium hydroxide.

  • Reaction Temperature and Time: If possible, try running the reaction at a lower temperature or for a shorter duration to minimize hydrolysis.

  • Monitoring the Reaction: Use techniques like TLC or GC-MS to monitor the reaction progress and check for the formation of the carboxylate byproduct.

Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in Suzuki-Miyaura couplings with this substrate are often attributed to steric hindrance and catalyst deactivation. As a tetrasubstituted vinyl bromide, this compound presents a sterically challenging environment for the palladium catalyst.

Troubleshooting Strategies:

  • Ligand Selection: The choice of phosphine ligand is critical. For sterically hindered substrates, bulky and electron-rich monodentate phosphine ligands are often more effective than triphenylphosphine (PPh₃). Consider using ligands such as SPhos, XPhos, or RuPhos.[1] These ligands promote the formation of a highly active, monoligated palladium species that can more readily undergo oxidative addition with the hindered vinyl bromide.

  • Catalyst Precursor: While Pd(PPh₃)₄ is a common catalyst, precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a suitable ligand often provide better results. Buchwald's G3 or G4 precatalysts are also excellent options for challenging couplings.

  • Base and Solvent System: The base plays a crucial role in activating the boronic acid. A common and effective combination is a carbonate base (e.g., K₂CO₃, Cs₂CO₃) in a solvent mixture like dioxane/water or THF/water.[2][3] The water is necessary for the transmetalation step. If ester hydrolysis is a concern, consider using anhydrous conditions with a base like potassium phosphate (K₃PO₄).

  • Temperature: While some Suzuki reactions proceed at room temperature, sterically hindered couplings often require heating. A temperature range of 80-100 °C is a good starting point.

Logical Troubleshooting Workflow for Suzuki-Miyaura Coupling:

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_reagents Verify Reagent Purity (Ester, Boronic Acid, Catalyst, Base) start->check_reagents check_conditions Ensure Inert Atmosphere & Anhydrous Solvents check_reagents->check_conditions optimize_ligand Switch to Bulky Monodentate Ligand (e.g., SPhos, XPhos) check_conditions->optimize_ligand optimize_catalyst Use Precatalyst (e.g., Pd2(dba)3, Buchwald G3/G4) optimize_ligand->optimize_catalyst optimize_base_solvent Screen Bases (K2CO3, Cs2CO3, K3PO4) & Solvent Systems (Dioxane/H2O, THF/H2O) optimize_catalyst->optimize_base_solvent optimize_temp Increase Reaction Temperature (80-100 °C) optimize_base_solvent->optimize_temp success High Yield Achieved optimize_temp->success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Heck Reaction

Question: I am attempting a Heck reaction between this compound and an alkene, but the reaction is sluggish and gives multiple products. How can I optimize this reaction?

Answer:

The Heck reaction with a tetrasubstituted and electron-poor vinyl bromide like this compound can be challenging. The electron-withdrawing nature of the ester group can deactivate the double bond towards migratory insertion.

Troubleshooting Strategies:

  • Catalyst and Ligand System: For Heck reactions involving vinyl bromides, catalyst systems that are stable and highly active are crucial. A recommended system is a palladium-tetraphosphine complex, for example, using the Tedicyp ligand, which has shown high yields and stereoselectivity.[4] Alternatively, N-heterocyclic carbene (NHC) ligands can also be effective.

  • Base Selection: An organic base like triethylamine (Et₃N) or an inorganic base such as potassium carbonate (K₂CO₃) is typically used. The choice of base can influence the reaction rate and selectivity.

  • Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are common choices for Heck reactions as they can help to stabilize the cationic intermediates.

  • Additives: In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the reaction rate, especially when using inorganic bases.

  • Side Reactions: Be aware of potential side reactions such as isomerization of the product alkene. The choice of base and reaction conditions can influence this. Reductive Heck coupling is another possible side reaction.[5][6]

Experimental Workflow for a Heck Reaction:

Heck_Workflow start Heck Reaction Setup reagents Combine Ester, Alkene, Base (e.g., Et3N), and Solvent (e.g., DMF) in a Schlenk flask start->reagents degas Degas the mixture (e.g., Freeze-Pump-Thaw or Argon bubbling) reagents->degas add_catalyst Add Pd Catalyst and Ligand (e.g., Pd(OAc)2 + Tedicyp) degas->add_catalyst heat Heat the reaction mixture (e.g., 100-120 °C) under inert atmosphere add_catalyst->heat monitor Monitor reaction progress by TLC or GC-MS heat->monitor workup Aqueous workup and extraction monitor->workup purify Purify by column chromatography workup->purify product Characterize the final product purify->product

Caption: General experimental workflow for a Heck reaction.

Sonogashira Coupling

Question: My Sonogashira coupling of this compound with a terminal alkyne is failing. What are the critical parameters to consider?

Answer:

Successful Sonogashira couplings are highly dependent on maintaining anaerobic and anhydrous conditions. The steric hindrance of your substrate also necessitates careful selection of the catalyst and reaction conditions.

Troubleshooting Strategies:

  • Anaerobic and Anhydrous Conditions: Oxygen can lead to the homocoupling of the alkyne (Glaser coupling) and deactivate the palladium catalyst. Water can also interfere with the reaction. Use a Schlenk line or a glovebox, and ensure all solvents and reagents are rigorously dried and degassed.

  • Catalyst System: The classic Sonogashira catalyst system consists of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[5][7] For sterically hindered substrates, consider using a more active palladium catalyst with bulky, electron-rich phosphine ligands.

  • Copper-Free Conditions: If homocoupling of the alkyne is a significant problem, consider a copper-free Sonogashira protocol.[4][8][9] These reactions often require a stronger base and may use specific palladium precatalysts.

  • Base: A mild amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used. The base also often serves as the solvent or co-solvent.

  • Temperature: Sonogashira couplings can often be run at room temperature, but for challenging substrates, gentle heating (e.g., 40-60 °C) may be required.

Logical Relationship of Components in Sonogashira Coupling:

Sonogashira_Components catalyst Pd Catalyst (e.g., Pd(PPh3)4) product Coupled Product catalyst->product catalyzes cocatalyst Cu(I) Co-catalyst (e.g., CuI) cocatalyst->product co-catalyzes base Amine Base (e.g., Et3N) base->product activates alkyne substrate1 2-Bromo-3-methylbutenoic acid methyl ester substrate1->product substrate2 Terminal Alkyne substrate2->product

Caption: Key components and their roles in a Sonogashira coupling reaction.

Quantitative Data Summary

While specific yield data for cross-coupling reactions of this compound is not widely available in the literature, the following table summarizes typical yields for related, sterically hindered vinyl bromides to provide a benchmark.

Reaction TypeSubstrate ExampleCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Suzuki 1-bromo-2-methyl-1-propenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene10085[1]
Heck (E)-1-bromo-2-phenyl-1-etheneStyrene[Pd(η³-C₃H₅)Cl]₂ / TedicypNaOAcDMF12092[4]
Sonogashira 1-Bromo-1-phenylethenePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF6088General Protocol

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for reactions with this compound. Optimization will be necessary.

General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Vinyl Bromide
  • To a dry Schlenk flask under an argon atmosphere, add the arylboronic acid (1.2 equivalents), potassium phosphate (K₃PO₄, 2.0 equivalents), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Add this compound (1.0 equivalent) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Add anhydrous, degassed solvent (e.g., dioxane, to a concentration of 0.1 M).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Copper-Free Sonogashira Coupling
  • To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., triethylamine, 3 equivalents).

  • Add the terminal alkyne (1.5 equivalents) and stir for 10 minutes at room temperature.

  • Add this compound (1.0 equivalent).

  • Heat the reaction to 50 °C and monitor by TLC.

  • After completion, cool to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

This technical support guide provides a starting point for troubleshooting your reactions. Due to the challenging nature of this sterically hindered and electron-poor substrate, systematic optimization of the reaction parameters is highly recommended.

References

understanding the degradation pathways of 2-bromo-3-methylbutenoic acid methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 2-bromo-3-methylbutenoic acid methyl ester.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental investigation of this compound degradation.

Issue Possible Cause Suggested Solution
Inconsistent degradation rates between replicate experiments. Fluctuation in environmental conditions (temperature, light exposure).Ensure all experimental parameters, including temperature, pH, and light exposure, are strictly controlled and monitored throughout the experiment. Use a temperature-controlled incubator and shield experiments from ambient light.
Purity of the this compound sample.Verify the purity of the starting material using techniques like NMR or GC-MS. Impurities can act as catalysts or inhibitors, affecting the degradation rate.
Formation of unexpected degradation products. Presence of reactive impurities in the solvent or reagents.Use high-purity solvents and reagents. Consider performing control experiments with the solvent and reagents alone to identify any potential interfering species.
Complex, multi-step degradation pathway.Employ a variety of analytical techniques (e.g., LC-MS, GC-MS, NMR) to identify and characterize all major and minor degradation products. This will help in elucidating the complete degradation pathway.
No observable degradation under expected conditions. The compound is more stable than anticipated under the tested conditions.Increase the severity of the degradation conditions (e.g., higher temperature, more extreme pH, higher light intensity). However, be mindful that this may lead to non-physiologically relevant degradation pathways.
Analytical method is not sensitive enough to detect low levels of degradation.Optimize the analytical method to improve its sensitivity and limit of detection. This may involve pre-concentration of the sample or using a more sensitive detector.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on the structure of the molecule, the primary degradation pathways are expected to be hydrolysis, photodegradation, and thermal degradation.

  • Hydrolysis: The ester group is susceptible to hydrolysis, which can be catalyzed by acid or base. This would lead to the formation of 2-bromo-3-methylbutenoic acid and methanol. Due to the presence of a bromine atom on the adjacent carbon, the reaction may proceed through a mechanism analogous to an SN1 reaction, potentially involving a carbocation intermediate.[1][2][3][4][5]

  • Photodegradation: The carbon-bromine bond can be susceptible to cleavage upon exposure to UV light, potentially leading to the formation of radical species and subsequent downstream products.

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The specific products will depend on the temperature and atmosphere (e.g., presence of oxygen).

Q2: How can I monitor the degradation of this compound?

A2: The degradation can be monitored by measuring the decrease in the concentration of the parent compound over time using techniques such as:

  • High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Gas Chromatography-Mass Spectrometry (GC-MS).

  • Nuclear Magnetic Resonance (NMR) spectroscopy.

Simultaneously, the appearance of degradation products can be monitored using the same techniques, aiding in the elucidation of the degradation pathway.

Q3: What factors can influence the rate of degradation?

A3: The degradation rate can be influenced by several factors:

  • pH: The rate of hydrolysis is highly dependent on the pH of the solution.

  • Temperature: Higher temperatures generally accelerate the rate of all degradation pathways.[6]

  • Light: The intensity and wavelength of light can significantly impact the rate of photodegradation.

  • Solvent: The polarity and protic/aprotic nature of the solvent can influence the stability of intermediates and transition states, thereby affecting the degradation rate.

  • Presence of Oxygen: Oxygen can play a role in oxidative degradation pathways, particularly in photodegradation and thermal degradation.[6]

Experimental Protocols

Protocol 1: Hydrolytic Stability Assessment
  • Preparation of Buffer Solutions: Prepare buffer solutions at various pH values (e.g., pH 2, 7, and 10).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). Spike the stock solution into the buffer solutions to a final concentration of 10 µg/mL.

  • Incubation: Incubate the samples in a temperature-controlled oven at a set temperature (e.g., 50 °C).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Analysis: Quench the reaction if necessary (e.g., by adding an equal volume of cold acetonitrile). Analyze the samples by a validated stability-indicating HPLC-UV method to determine the concentration of the parent compound and any major degradation products.

  • Data Analysis: Plot the natural logarithm of the parent compound concentration versus time to determine the degradation rate constant (k) at each pH.

Protocol 2: Photostability Assessment
  • Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile) at a concentration of 10 µg/mL.

  • Exposure: Place the sample in a photostability chamber and expose it to a controlled light source (e.g., a xenon lamp with filters to simulate sunlight). Wrap a control sample in aluminum foil to protect it from light.

  • Incubation: Maintain the samples at a constant temperature.

  • Sampling and Analysis: At specified time intervals, withdraw aliquots from both the exposed and control samples and analyze them by HPLC-UV.

  • Data Analysis: Compare the degradation of the exposed sample to the control sample to determine the extent of photodegradation.

Data Presentation

Table 1: Hydrolytic Degradation of this compound at 50 °C
pHTime (hours)Parent Compound Remaining (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)
2.0 0100.00.00.0
2495.24.80.0
4890.59.40.1
7.0 0100.00.00.0
2498.11.90.0
4896.33.60.1
10.0 0100.00.00.0
2485.414.50.1
4872.127.70.2
Table 2: Photodegradation of this compound
Exposure Time (hours)Parent Compound Remaining (%) (Exposed)Parent Compound Remaining (%) (Control)Photodegradation (%)
0100.0100.00.0
688.299.511.3
1275.999.123.2
2458.398.239.9

Visualizations

Hydrolysis_Pathway A 2-Bromo-3-methylbutenoic acid methyl ester B Carbocation Intermediate A->B Loss of Br- D 2-Bromo-3-methylbutenoic acid A->D Ester Hydrolysis (Acid/Base Catalyzed) E Methanol A->E Ester Hydrolysis C 2-Hydroxy-3-methylbutenoic acid methyl ester B->C +H2O, -H+ Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Degradation Conditions cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution B Spike into Test Medium (e.g., Buffers, Solvent) A->B C Incubate at Controlled Temperature/Light B->C D Withdraw Aliquots at Time Points C->D E Quench Reaction D->E F Analyze by HPLC/GC-MS E->F G Determine Parent Compound Concentration F->G H Identify and Quantify Degradation Products F->H I Calculate Degradation Rate G->I

References

Technical Support Center: Purification of 2-Bromo-3-Methylbutenoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-bromo-3-methylbutenoic acid methyl ester.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Presence of a White, Crystalline Solid that is Sparingly Soluble in Nonpolar Solvents.

  • Question: After my reaction (e.g., a Wittig or Appel reaction), I have a significant amount of a white, crystalline solid that precipitates upon concentration and is difficult to remove. What is this impurity and how can I get rid of it?

  • Answer: This is highly likely to be triphenylphosphine oxide (TPPO), a common byproduct of reactions involving triphenylphosphine.[1][2] Several strategies can be employed for its removal:

    • Chromatography-Free Precipitation: TPPO is poorly soluble in nonpolar solvents like hexane, cyclohexane, or a mixture of pentane/ether.[1][3] You can suspend your crude product in one of these solvents and filter off the precipitated TPPO.[3] This process may need to be repeated for complete removal.

    • Precipitation with Metal Salts: Treatment with zinc chloride (ZnCl₂) in polar solvents can form a TPPO-Zn complex that precipitates and can be filtered off.[4][5]

    • Silica Gel Filtration: A simple filtration over a plug of silica gel, eluting with a nonpolar solvent system (e.g., hexane/ethyl acetate), can effectively retain the more polar TPPO.[3][5]

Issue 2: My Purified Product is a Mixture of Geometric Isomers (E/Z).

  • Question: My NMR analysis shows two distinct sets of peaks, indicating a mixture of E and Z isomers. How can I separate them?

  • Answer: The separation of E/Z isomers of α,β-unsaturated esters can be challenging due to their similar physical properties.

    • Column Chromatography: Careful column chromatography on silica gel is the most common method. A low-polarity mobile phase (e.g., hexane/ethyl acetate or hexane/diethyl ether with a low percentage of the more polar solvent) will be required to achieve separation. Gradient elution may be necessary.

    • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be effective.

    • Isomerization: In some cases, it may be possible to isomerize the mixture to favor the thermodynamically more stable isomer, though this would require further investigation into the specific conditions for your compound.[6]

Issue 3: I Suspect My Product is Decomposing During Aqueous Workup.

  • Question: After performing an aqueous wash, my yield is lower than expected, and I observe a new, more polar spot on my TLC plate. What could be happening?

  • Answer: The ester functionality of your product can be susceptible to hydrolysis, especially under basic or acidic conditions, to form the corresponding carboxylic acid (2-bromo-3-methylbutenoic acid).

    • Use Mild Basic Solutions: When neutralizing acidic reagents, use a saturated solution of sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH).

    • Minimize Contact Time: Perform aqueous washes quickly and avoid prolonged stirring with aqueous layers.

    • Work at Lower Temperatures: Conduct the workup at 0°C to reduce the rate of potential side reactions, including hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Besides the common byproduct triphenylphosphine oxide (if applicable to your synthesis route), other potential impurities include:

  • Unreacted starting materials (e.g., the corresponding aldehyde/ketone and phosphonium ylide in a Wittig reaction).

  • The E/Z isomer of the product.

  • The hydrolyzed product, 2-bromo-3-methylbutenoic acid.

  • Solvents used in the reaction and workup.

Q2: What is a general purification protocol for this compound?

A2: A general protocol would involve:

  • Removal of solid byproducts like TPPO by precipitation and filtration.

  • An aqueous workup involving washing with water, a mild base like saturated sodium bicarbonate solution to remove acidic impurities, and finally, a brine wash to aid in the separation of aqueous and organic layers.[7][8]

  • Drying the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration of the organic layer under reduced pressure.

  • Purification of the crude product by either column chromatography or distillation under reduced pressure.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an effective technique. Use a suitable solvent system (e.g., hexane/ethyl acetate) to resolve your product from impurities. Staining with potassium permanganate can help visualize the product due to its double bond. Gas chromatography (GC) can also be used for monitoring purity and determining the E/Z ratio.

Quantitative Data Summary

The following table provides exemplary data on the purification of this compound. Actual results may vary depending on the specific experimental conditions.

Purification MethodPurity Before (%)Purity After (%)Typical Yield (%)Key Impurities Removed
Precipitation/Filtration 607590Triphenylphosphine oxide
Aqueous Workup 758595Acidic impurities, water-soluble byproducts
Column Chromatography 85>9870-85E/Z isomers, unreacted starting materials, TPPO traces
Vacuum Distillation 85>9775-90Non-volatile impurities, some isomeric separation

Experimental Protocols

Protocol 1: Removal of Triphenylphosphine Oxide (TPPO) by Precipitation

  • After the reaction is complete, concentrate the reaction mixture under reduced pressure to obtain a crude residue.

  • To the residue, add a sufficient volume of cold diethyl ether or hexane to form a slurry.

  • Stir the slurry for 15-30 minutes at 0°C.

  • Filter the mixture through a Büchner funnel, washing the collected solid (TPPO) with a small amount of the cold solvent.

  • Collect the filtrate, which contains your product, and concentrate it under reduced pressure.

Protocol 2: Purification by Column Chromatography

  • Prepare a silica gel column using a suitable nonpolar solvent system (e.g., a mixture of hexane and ethyl acetate, starting with a low concentration of ethyl acetate).

  • Dissolve the crude product in a minimal amount of dichloromethane or the column eluent.

  • Load the sample onto the column.

  • Elute the column with the chosen solvent system. A shallow gradient of increasing polarity (e.g., from 2% to 10% ethyl acetate in hexane) can aid in separating the E and Z isomers.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Standard Aqueous Workup

  • Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water (2 x volume of organic layer).

    • Saturated aqueous sodium bicarbonate solution (2 x volume of organic layer).

    • Brine (1 x volume of organic layer).

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Visualizations

PurificationWorkflow crude Crude Product tppo_removal TPPO Removal (Precipitation/Filtration) crude->tppo_removal workup Aqueous Workup (Wash with H2O, NaHCO3, Brine) tppo_removal->workup drying Drying (Na2SO4 or MgSO4) workup->drying concentration Concentration drying->concentration final_purification Final Purification concentration->final_purification column_chrom Column Chromatography final_purification->column_chrom Isomer Separation Needed distillation Vacuum Distillation final_purification->distillation Thermally Stable pure_product Pure Product column_chrom->pure_product distillation->pure_product

Caption: General workflow for the purification of this compound.

TroubleshootingTree cluster_impurity Impurity Type cluster_solution Potential Solution start Problem with Purified Product? white_solid White Solid Impurity? start->white_solid Yes isomer_mixture E/Z Isomer Mixture? start->isomer_mixture No tppo_sol Remove TPPO: - Precipitation with Hexane - Filtration over Silica - ZnCl2 Treatment white_solid->tppo_sol low_yield Low Yield After Workup? isomer_mixture->low_yield No isomer_sol Separate Isomers: - Careful Column Chromatography - Fractional Distillation isomer_mixture->isomer_sol Yes hydrolysis_sol Prevent Hydrolysis: - Use Mild Base (NaHCO3) - Minimize Workup Time - Work at Low Temperature low_yield->hydrolysis_sol Yes

Caption: Troubleshooting decision tree for common purification issues.

References

handling, safety, and disposal precautions for 2-bromo-3-methylbutenoic acid methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 2-bromo-3-methylbutenoic acid methyl ester?

A1: Based on analogous compounds, this compound should be treated as a hazardous substance. Similar chemicals are known to be harmful if swallowed, harmful in contact with skin, and may cause severe skin burns and eye damage.[1] Inhalation may also be harmful.[1] It is also classified as a combustible liquid.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Always handle this compound in a well-ventilated area or under a chemical fume hood.[2][3] The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat and, if there is a risk of splashing, an apron or full-body suit.

  • Respiratory Protection: If ventilation is inadequate or for spill cleanup, use a NIOSH/MSHA-approved respirator.[2]

Q3: What should I do in case of accidental exposure?

A3: Immediate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Q4: How should I store this compound?

A4: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[2][3] Keep it away from heat, sparks, open flames, and other ignition sources.[2][3] It should also be stored away from incompatible materials such as strong oxidizing agents and strong bases.[2][5]

Q5: What is the proper procedure for disposing of this chemical?

A5: Dispose of this compound and its containers in accordance with local, regional, and national regulations.[2] It should be treated as hazardous waste. Do not dispose of it down the drain.[2] Contact a licensed professional waste disposal service to dispose of this material.

Q6: What should I do in the event of a spill?

A6: For small spills, absorb the material with an inert absorbent material such as sand, silica gel, or vermiculite, and place it in a sealed container for disposal.[2][5] For large spills, evacuate the area and contact emergency services. Ensure adequate ventilation and wear appropriate PPE during cleanup. Avoid breathing vapors and prevent the spill from entering drains.[2]

Quantitative Data Summary

The following table summarizes key data for this compound and a closely related compound.

PropertyValueSource
This compound
CAS Number51263-40-2[6]
Molecular FormulaC₆H₉BrO₂[6]
Molecular Weight193.04 g/mol [6]
(2S)-2-Bromo-3-methylbutanoic acid (Analogue)
Molecular FormulaC₅H₉BrO₂[1]
Molecular Weight181.03 g/mol [1]

Experimental Protocols

Standard Handling Protocol:

  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for a similar compound. Work in a designated area with a chemical fume hood and have an emergency eyewash station and safety shower readily accessible.

  • Personal Protective Equipment (PPE): Don the appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.

  • Dispensing: Carefully dispense the required amount of the chemical, avoiding inhalation of vapors and skin contact. Keep the container tightly closed when not in use.

  • Experimentation: Conduct all experimental procedures within the fume hood.

  • Post-Experiment: Clean the work area thoroughly. Decontaminate any surfaces that may have come into contact with the chemical.

  • Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, as hazardous waste according to institutional and governmental guidelines.

Visualizations

Incident Response Workflow

IncidentResponse cluster_incident Incident Occurs cluster_assessment Immediate Assessment cluster_response Response Actions cluster_followup Post-Incident Follow-up Incident Spill or Exposure to This compound AssessSeverity Assess Severity (Minor/Major) Incident->AssessSeverity FirstAid Administer First Aid (For Exposure) Incident->FirstAid Exposure Evacuate Evacuate Area (If Major Spill) AssessSeverity->Evacuate Major Cleanup Contain & Clean Spill (If Minor & Trained) AssessSeverity->Cleanup Minor Notify Notify Supervisor & Safety Officer Evacuate->Notify FirstAid->Notify Medical Seek Professional Medical Attention Notify->Medical Exposure Report Complete Incident Report Notify->Report Cleanup->Notify Review Review & Revise Safety Procedures Report->Review

Caption: Workflow for responding to an incident involving this compound.

References

screening alternative catalysts for 2-bromo-3-methylbutenoic acid methyl ester reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2-bromo-3-methylbutenoic acid methyl ester in cross-coupling reactions. The sterically hindered and electron-deficient nature of this α,β-unsaturated ester presents unique challenges that are addressed below.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Suzuki-Miyaura Coupling

Question: I am seeing very low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the common causes and solutions?

Answer: Low yields with this substrate are typically due to steric hindrance around the bromine atom and the electronic properties of the α,β-unsaturated system. Here are several troubleshooting steps:

  • Catalyst and Ligand Selection: Standard palladium catalysts may be inefficient. Consider using catalyst systems designed for sterically hindered substrates. Catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.[1] For challenging couplings, non-precious metal catalysts, such as nickel-based systems, can also be a powerful alternative.[2]

  • Boronic Acid vs. Boronic Ester: Boronic acids can be susceptible to side reactions like protodeboronation, especially under harsh conditions. Using a boronic ester (e.g., neopentyl or pinacol esters) can mitigate this issue by providing a "slow-release" of the active boronic acid into the catalytic cycle.[3][4] Anhydrous conditions using boronic esters with a base like potassium trimethylsilanolate (TMSOK) can significantly accelerate the reaction.[4]

  • Base and Solvent Choice: The choice of base is critical. For boronic esters, strong bases like TMSOK or potassium tert-butoxide are often required. The reaction solvent can also have a significant impact; while THF and dioxane are common, exploring alternatives like 2-MeTHF may improve results.[2]

  • Reaction Temperature: Insufficient temperature can lead to slow or stalled reactions. However, excessively high temperatures can cause catalyst decomposition or promote side reactions. An optimal temperature, often between 70°C and 110°C, should be determined empirically.[2]

Question: How can I avoid the protodeboronation of my boronic acid/ester coupling partner?

Answer: Protodeboronation is a common side reaction that consumes the boronic reagent. To minimize it:

  • Use Boronic Esters: As mentioned, boronic esters are generally more stable than boronic acids and release the active reagent slowly, keeping its concentration low and reducing the rate of decomposition.[3][5]

  • Anhydrous Conditions: Water can facilitate protodeboronation. Running the reaction under strictly anhydrous conditions can significantly improve the yield. When using boronic esters, anhydrous conditions are particularly effective.[4]

  • Choice of Base: Select a base that is strong enough to facilitate transmetalation but does not excessively promote protodeboronation.

Section 2: Sonogashira Coupling

Question: My Sonogashira coupling of this compound with a terminal alkyne is not working. What catalyst system should I use?

Answer: The Sonogashira reaction is a powerful tool for forming C(sp²)-C(sp) bonds.[6][7] For a sterically hindered substrate like yours, consider the following:

  • Copper-Free Conditions: The traditional copper co-catalyst can sometimes lead to alkyne homocoupling (Glaser coupling) and other side reactions. A copper-free Sonogashira coupling is often cleaner and more efficient.[7][8]

  • Palladium Catalyst and Ligand: A simple system of Pd(OAc)₂ with a phosphine ligand such as P(p-tol)₃ can be highly effective.[7] For more complex or sensitive substrates, specialized ligands like sXPhos have been developed for copper-free couplings, even in aqueous media.[9]

  • Base and Solvent: A strong, non-nucleophilic amine base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Et₃N is typically used.[7][10] Solvents like DMF or THF are common choices.

  • Alternative Metals: While palladium is standard, nickel-catalyzed Sonogashira couplings have been developed for non-activated halides, though they may still require a copper co-catalyst.[6]

Question: I am observing significant homocoupling of my terminal alkyne. How can I prevent this?

Answer: Alkyne homocoupling is a primary side reaction, especially in traditional copper-co-catalyzed Sonogashira reactions. To suppress it:

  • Switch to Copper-Free Conditions: This is the most effective method to eliminate Glaser-type side reactions.

  • Control Reaction Atmosphere: Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon) as oxygen can promote homocoupling.

  • Optimize Catalyst Loading: Use the minimum effective amount of the palladium catalyst and, if applicable, the copper co-catalyst.

Data & Experimental Protocols

Table 1: Alternative Catalyst Systems for Suzuki-Miyaura Coupling
Catalyst PrecursorLigandBaseSolventTemp (°C)Typical Yield RangeReference
(TMEDA)Ni(o-tolyl)ClPPh₂MeK₃PO₄2-MeTHF/H₂O70 - 90High[2]
Pd-CataCXium A-G3CataCXium ATMSOK1,4-DioxaneRefluxHigh[4]
Pd₂(dba)₃XPhosCsOH·H₂OTHFRTHigh[11]
Pd(OAc)₂(Ad)₃PTMSOK1,4-Dioxane100Moderate to High[5]
Table 2: Catalyst Systems for Sonogashira Coupling of Aryl/Vinyl Bromides
Catalyst PrecursorLigand/AdditiveBaseSolventTemp (°C)Typical Yield RangeReference
Pd(CF₃COO)₂PPh₃ / CuIEt₃NDMF100High (72-96%)[10]
Pd(OAc)₂P(p-tol)₃DBUTHFN/AGood to Excellent[7]
[PdCl₂(CH₃CN)₂]sXPhos (Copper-Free)Cs₂CO₃MeCN/H₂O65Moderate to High[9]

Experimental Protocols

Protocol 1: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from methodologies for sterically hindered and Lewis-basic substrates and should be optimized for this compound.[2]

  • Preparation: In a glovebox, add the nickel precatalyst (e.g., (TMEDA)Ni(o-tolyl)Cl, 3 mol%) and ligand (e.g., PPh₂Me, 6 mol%) to an oven-dried vial equipped with a stir bar.

  • Reagent Addition: Add the boronic ester (1.2 equiv), this compound (1.0 equiv), and base (e.g., K₃PO₄, 2.0 equiv).

  • Solvent Addition: Add the solvent system (e.g., 5:1 v/v 2-MeTHF/H₂O) to achieve a final concentration of ~0.1 M with respect to the limiting reagent.

  • Reaction: Seal the vial, remove it from the glovebox, and place it in a preheated oil bath at 70-90 °C. Stir vigorously for 16-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

This protocol is adapted from methods developed for complex substrates.[9]

  • Preparation: To an oven-dried reaction vial, add this compound (1.0 equiv), the palladium precatalyst (e.g., [PdCl₂(CH₃CN)₂], 10-15 mol%), and the ligand (e.g., sXPhos, 12-18 mol%).

  • Reagent Addition: Add the terminal alkyne (1.5-2.0 equiv) and the base (e.g., Cs₂CO₃, 5-6 equiv).

  • Solvent Addition: Add degassed solvents (e.g., a 1:1 mixture of acetonitrile and water) to the vial. All solvents should be purged with an inert gas (Argon or Nitrogen) prior to use.

  • Reaction: Seal the vial and heat the mixture at 65-80 °C for 2-4 hours, or until TLC/LCMS analysis indicates consumption of the starting material.

  • Workup: After cooling, quench the reaction by adding a scavenger like mercaptopropionic acid. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Visual Guides

Troubleshooting Workflow for Cross-Coupling Reactions

Troubleshooting_Workflow Start Reaction Start: Low/No Product Check_Catalyst Is the catalyst/ligand appropriate for a sterically hindered substrate? Start->Check_Catalyst Change_Catalyst Action: Switch to bulky, electron-rich ligands (e.g., XPhos) or an NHC-Pd catalyst. Consider Ni catalysis. Check_Catalyst->Change_Catalyst No Check_Conditions Are reaction conditions (base, solvent, temp) optimized? Check_Catalyst->Check_Conditions Yes Change_Catalyst->Check_Conditions Optimize_Conditions Action: Screen alternative bases (e.g., TMSOK for Suzuki). Vary temperature. Use anhydrous solvents. Check_Conditions->Optimize_Conditions No Check_Side_Reactions Are side reactions (e.g., protodeboronation, homocoupling) observed? Check_Conditions->Check_Side_Reactions Yes Optimize_Conditions->Check_Side_Reactions Mitigate_Side_Reactions Action: For Suzuki, use boronic esters. For Sonogashira, use copper-free conditions. Ensure inert atmosphere. Check_Side_Reactions->Mitigate_Side_Reactions Yes Success Reaction Successful Check_Side_Reactions->Success No Mitigate_Side_Reactions->Success

Caption: A decision tree for troubleshooting common cross-coupling issues.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_text Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Complex R¹-Pd(II)Ln-X Pd0->PdII_Complex R¹-X Transmetal Transmetalation PdII_Diaryl R¹-Pd(II)Ln-R² PdII_Complex->PdII_Diaryl R²-B(OR)₂ + Base PdII_Diaryl->Pd0 R¹-R² RedElim Reductive Elimination Product R¹-R² Reagents R¹-X (Aryl Halide) Boronic R²-B(OR)₂ Base Base

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 2-Bromo-3-Methylbutenoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of key analytical methods for the characterization of 2-bromo-3-methylbutenoic acid methyl ester. It is intended for researchers, scientists, and professionals in drug development who require robust analytical techniques for the identification, quantification, and purity assessment of this and similar halogenated α,β-unsaturated esters.

Introduction

This compound is an organic compound featuring an α,β-unsaturated ester moiety and a bromine substituent. Its structural elucidation and the analysis of its products require a combination of spectroscopic and chromatographic techniques to ensure identity, purity, and quantification. This guide compares the utility of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive analysis of this compound.

Data Presentation: A Comparative Overview of Analytical Techniques

The following table summarizes the key performance characteristics of GC-MS, NMR, and FTIR for the analysis of this compound.

Analytical Technique Information Provided Strengths Limitations Typical Application
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile and semi-volatile compounds, molecular weight determination, and fragmentation patterns for structural elucidation.[1]High sensitivity and selectivity, excellent for separating complex mixtures and identifying trace impurities.[2]Can cause thermal degradation of some compounds, and isomers may have similar mass spectra.[3]Purity analysis, identification of byproducts, and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the molecular structure, including the connectivity of atoms and stereochemistry.[4]Non-destructive, provides unambiguous structure elucidation, and can be used for quantitative analysis (qNMR).Relatively low sensitivity compared to MS, and complex spectra for mixtures.[4]Definitive structure confirmation and isomeric purity assessment.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups present in a molecule.[6]Fast, simple sample preparation, and provides a characteristic fingerprint for a compound.Provides limited structural information on its own and is not ideal for quantifying components in a mixture.[7]Rapid identification of the presence of key functional groups (e.g., C=O, C=C).

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify this compound and related impurities, and to determine its molecular weight and fragmentation pattern.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the prepared sample into the GC injection port.

  • GC Separation:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating halogenated organic compounds.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute the compound and any impurities.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Data Analysis: Identify the peak corresponding to the target compound based on its retention time. Analyze the mass spectrum for the molecular ion peak and characteristic fragment ions. The presence of bromine will be indicated by a characteristic M+2 isotope peak with nearly equal intensity to the M peak.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information for the unambiguous identification of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire the proton NMR spectrum.

    • Expected Signals: Resonances for the methyl ester protons, the two methyl groups on the double bond, and potentially the vinylic proton (if present, depending on the exact isomer). The chemical shifts and coupling constants will provide information on the connectivity of the protons.

  • ¹³C NMR Acquisition:

    • Acquire the carbon-13 NMR spectrum.

    • Expected Signals: Resonances for the carbonyl carbon, the two olefinic carbons, the methyl ester carbon, and the two methyl carbons. The chemical shifts will be indicative of the electronic environment of each carbon atom.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns in both ¹H and ¹³C spectra to confirm the structure of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups present in this compound.

Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Methodology:

  • Sample Preparation (ATR): Place a small drop of the liquid sample directly onto the ATR crystal.[9]

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background.

    • Spectral Range: Typically 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

    • C=O stretch (ester): Expected around 1715-1730 cm⁻¹ for an α,β-unsaturated ester.[9]

    • C=C stretch (alkene): Expected around 1630-1680 cm⁻¹.

    • C-O stretch (ester): Expected in the 1000-1300 cm⁻¹ region.[9]

    • C-Br stretch: Expected in the 500-600 cm⁻¹ region.

Mandatory Visualization

experimental_workflow cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis cluster_ftir FTIR Analysis Sample Sample GC_Inlet GC Inlet Sample->GC_Inlet Inject NMR_Tube Dissolve in Deuterated Solvent Sample->NMR_Tube Prepare ATR_Crystal Apply to ATR Crystal Sample->ATR_Crystal Apply GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector MS Detector (Identification) GC_Column->MS_Detector MS_Data MS_Data MS_Detector->MS_Data Mass Spectrum NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer NMR_Data NMR_Data NMR_Spectrometer->NMR_Data NMR Spectrum FTIR_Spectrometer FTIR Spectrometer ATR_Crystal->FTIR_Spectrometer FTIR_Data FTIR_Data FTIR_Spectrometer->FTIR_Data IR Spectrum

Caption: Experimental workflow for the analytical characterization.

Comparison with Alternatives

The choice of analytical method can be compared with the analysis of alternative compounds, such as other halogenated esters or non-halogenated α,β-unsaturated esters. For instance, in the absence of the bromine atom, the mass spectrum would lack the characteristic M+2 isotope pattern, making definitive identification more reliant on fragmentation patterns and retention time.

For isomeric purity, while GC-MS can separate isomers, NMR spectroscopy is often superior for quantifying the relative amounts of different isomers present in a mixture, especially for stereoisomers.[5]

Conclusion

The comprehensive characterization of this compound and its products is best achieved through a multi-technique approach. GC-MS provides excellent separation and identification capabilities, particularly for purity assessment. NMR spectroscopy is indispensable for unambiguous structural elucidation and determination of isomeric composition. FTIR spectroscopy serves as a rapid and straightforward method for confirming the presence of key functional groups. The selection of the most appropriate technique, or combination of techniques, will depend on the specific analytical goals, such as routine quality control, in-depth structural analysis, or trace impurity detection.

References

A Comparative Guide to the Reactivity of Halo-Esters: Featuring 2-bromo-3-methylbutenoic acid methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 2-bromo-3-methylbutenoic acid methyl ester with other classes of halo-esters. Due to the unique structural features of α-halo-α,β-unsaturated esters, their reactivity in nucleophilic substitution and addition reactions differs significantly from their saturated counterparts. This document outlines the theoretical basis for these differences and provides a detailed experimental protocol for their quantitative comparison.

Theoretical Comparison of Reactivity

The reactivity of halo-esters is primarily dictated by the nature of the carbon atom to which the halogen is attached, the strength of the carbon-halogen bond, steric hindrance around the reaction center, and the electronic effects of substituents.

This compound is an α-halo-α,β-unsaturated ester, possessing a bromine atom attached to an sp²-hybridized carbon of a double bond. This structural feature is key to its reactivity profile.

Key factors influencing the reactivity of this compound:

  • Hybridization and Bond Strength: The carbon-bromine bond in a vinylic halide, such as this compound, is stronger than in a saturated alkyl halide. This is because the sp²-hybridized carbon has more s-character, making it more electronegative and holding the bromine atom more tightly.[1]

  • Steric Hindrance: Nucleophilic attack via a direct backside (Sɴ2) mechanism is hindered. The incoming nucleophile is sterically blocked by the substituents on the double bond and repelled by the high electron density of the π-system.[1]

  • Reaction Pathways: While direct Sɴ2 substitution at the vinylic carbon is challenging, other reaction pathways are possible. These include nucleophilic substitution proceeding through alternative mechanisms, palladium-catalyzed cross-coupling reactions, and conjugate (Michael) addition to the β-position of the double bond, which is activated by the electron-withdrawing ester group.[1]

Comparison with other halo-esters:

  • Saturated α-Halo Esters (e.g., Methyl 2-bromopropanoate): These compounds have the halogen attached to an sp³-hybridized carbon. They readily undergo Sɴ2 reactions with a variety of nucleophiles. The reactivity is generally higher than that of vinylic halides due to the weaker C-X bond and the accessibility of the carbon for backside attack.

  • Saturated β- and γ-Halo Esters: The reactivity of these esters in substitution reactions is similar to that of simple alkyl halides. The position of the ester group has a less direct electronic influence on the carbon-halogen bond compared to α-halo esters.

  • Other α-Halo-α,β-Unsaturated Esters: The reactivity within this class will be influenced by the nature of the halogen (Br > Cl) and the steric bulk of the substituents on the double bond.

Experimental Data

Halo-EsterNucleophileSolventTemperature (°C)Second-Order Rate Constant (k, M⁻¹s⁻¹)Relative Reactivity
Methyl 2-bromopropanoate (Saturated α-bromo)NaN₃Acetonitrile25Experimental ValueExperimental Value
Ethyl 3-bromopropanoate (Saturated β-bromo)NaN₃Acetonitrile25Experimental ValueExperimental Value
This compound NaN₃Acetonitrile25Experimental ValueExperimental Value
Methyl 2-chloro-3-methylbut-2-enoateNaN₃Acetonitrile25Experimental ValueExperimental Value

Experimental Protocols

This section provides a detailed methodology for a comparative kinetic study of the reactivity of various halo-esters with a common nucleophile, sodium azide, using High-Performance Liquid Chromatography (HPLC) for reaction monitoring.

Objective: To determine and compare the second-order rate constants for the reaction of different halo-esters with sodium azide.

Materials:

  • Methyl 2-bromopropanoate

  • Ethyl 3-bromopropanoate

  • This compound

  • Methyl 2-chloro-3-methylbut-2-enoate

  • Sodium azide (NaN₃)

  • Acetonitrile (HPLC grade)

  • Internal standard (e.g., naphthalene)

  • Deionized water

Apparatus:

  • HPLC system with a UV detector and a suitable column (e.g., C18)

  • Thermostatted reaction vessels

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • Syringes and syringe filters

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of each halo-ester of a known concentration (e.g., 0.1 M) in acetonitrile.

    • Prepare a stock solution of sodium azide of a known concentration (e.g., 0.1 M) in a suitable solvent mixture (e.g., acetonitrile/water).

    • Prepare a stock solution of the internal standard in acetonitrile.

  • Kinetic Run:

    • Equilibrate the stock solutions and the reaction vessel to the desired temperature (e.g., 25 °C) in a water bath.

    • To the reaction vessel, add a known volume of the halo-ester stock solution and the internal standard stock solution.

    • Initiate the reaction by adding a known volume of the pre-heated sodium azide stock solution with vigorous stirring. Start a timer immediately.

    • At regular time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it with a known volume of cold acetonitrile.

    • Filter the sample before HPLC analysis.

  • HPLC Analysis:

    • Inject the quenched and filtered samples into the HPLC system.

    • Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to achieve good separation of the halo-ester, the azide product, and the internal standard.

    • Monitor the elution of the components using the UV detector at an appropriate wavelength.

  • Data Analysis:

    • Integrate the peak areas of the halo-ester and the internal standard at each time point.

    • Calculate the concentration of the halo-ester at each time point using the internal standard for calibration.

    • For a second-order reaction, plot 1/[Halo-ester] versus time. The slope of the resulting straight line will be the second-order rate constant (k).

Visualizations

Reaction Pathways

G cluster_0 Saturated α-Halo Ester (SN2) cluster_1 α-Halo-α,β-Unsaturated Ester Saturated_Reactant R-CH(Br)-COOR' Saturated_Product R-CH(Nu)-COOR' Saturated_Reactant->Saturated_Product Nu⁻ Unsaturated_Reactant R-C(Br)=C(R)-COOR' Substitution_Product R-C(Nu)=C(R)-COOR' Unsaturated_Reactant->Substitution_Product Nu⁻ (Substitution) Addition_Product R-CH(Br)-C(Nu)(R)-COOR' Unsaturated_Reactant->Addition_Product Nu⁻ (Conjugate Addition)

Caption: Possible reaction pathways for saturated and unsaturated halo-esters.

Experimental Workflow

G Start Prepare Stock Solutions (Halo-ester, NaN₃, Internal Standard) Equilibrate Equilibrate Solutions and Reaction Vessel to T Start->Equilibrate Mix Initiate Reaction: Mix Reactants Equilibrate->Mix Sample Withdraw Aliquots at Timed Intervals Mix->Sample Sample->Mix Repeat Quench Quench Reaction in Cold Acetonitrile Sample->Quench Analyze Analyze by HPLC Quench->Analyze Data Calculate Concentrations and Rate Constants Analyze->Data

Caption: General workflow for the kinetic analysis of halo-ester reactivity.

References

A Comparative Guide to Building Blocks in Convergent Synthesis: 2-Bromo-3-methylbutenoic Acid Methyl Ester and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the success of a convergent synthetic route. This guide provides an objective comparison of 2-bromo-3-methylbutenoic acid methyl ester with other key building blocks used in the synthesis of complex molecules, particularly butenolides and related scaffolds. The performance of each building block is evaluated based on experimental data for key transformations, including reaction yields, conditions, and substrate scope.

Introduction to Convergent Synthesis and the Role of Versatile Building Blocks

Convergent synthesis is a powerful strategy in organic chemistry that involves the independent synthesis of fragments of a target molecule, which are then coupled together in the later stages of the synthetic sequence. This approach offers significant advantages over linear synthesis, where a molecule is assembled in a stepwise manner. Key benefits of a convergent approach include higher overall yields, greater flexibility in analog synthesis, and easier purification of intermediates.

The success of a convergent synthesis heavily relies on the choice of building blocks. Ideal building blocks are readily accessible, possess multiple reactive sites for diversification, and participate in high-yielding coupling reactions. This compound is a versatile building block that embodies these characteristics. Its α-bromo-α,β-unsaturated ester moiety allows for a variety of transformations, including nucleophilic substitution at the α-position, Michael additions at the β-position, and Reformatsky reactions. These reactions enable the introduction of diverse functionalities and the construction of complex molecular architectures.

This guide will compare the utility of this compound with other prominent building blocks used in similar convergent synthetic strategies, with a focus on the synthesis of butenolides, a common motif in many biologically active natural products.

Performance Comparison of Key Building Blocks

The following tables summarize the performance of this compound and its alternatives in key chemical transformations relevant to convergent synthesis.

Table 1: Reformatsky Reaction for the Synthesis of β-Hydroxy Esters and δ-Lactones

The Reformatsky reaction is a classic carbon-carbon bond-forming reaction that utilizes an α-halo ester and a carbonyl compound in the presence of zinc metal. This reaction is particularly useful for the synthesis of β-hydroxy esters, which can be further elaborated.

Building BlockAldehyde/KetoneSolventReaction TimeTemperatureYield (%)Reference
Methyl 4-bromo-3-methylbut-2-enoateBenzaldehydeBenzene/Ether30 min (reflux)RefluxNot specified[1]
Methyl 4-bromo-3-methylbut-2-enoateβ-CyclocitralBenzene/EtherNot specifiedNot specifiedNot specified[1]
Ethyl α-bromopropionate2-EthylhexanalBenzene2 h (reflux)Reflux~87% (of β-hydroxy ester)[2]

Note: Data for methyl this compound was supplemented with its close analog, methyl 4-bromo-3-methylbut-2-enoate, due to the availability of detailed reaction information.

Table 2: Synthesis of α-Substituted Butenolides

The introduction of substituents at the α-position of the butenolide ring is a common strategy for generating structural diversity.

Building BlockElectrophileSolventReaction TimeTemperatureYield (%)Reference
3-Bromo-2-triisopropylsilyloxyfuranVarious aldehydes/ketonesTHF1-3 h-78 °C to rt65-90[3]
3-Bromo-2-triisopropylsilyloxyfuranAllyl bromideTHF2 h-78 °C to rt85[3]
Table 3: Synthesis of 4-Substituted Butenolides

Functionalization at the 4-position of the butenolide core is another important transformation for creating diverse molecular scaffolds.

Building BlockCoupling PartnerCatalystBaseSolventTemp.Yield (%)Reference
4-Tosyl-2(5H)-furanonePhenylboronic acidPdCl₂(PPh₃)₂KFTHF/H₂O60 °C85[4]
4-Tosyl-2(5H)-furanone2-Thiopheneboronic acidPdCl₂(PPh₃)₂KFTHF/H₂O60 °C78[4]
4-Tosyl-2(5H)-furanone(E)-Styrylboronic acidPdCl₂(PPh₃)₂KFTHF/H₂O60 °C75[4]
Phenacyl bromideDiethylphosphonoacetic acidDBUDBUNot specified0-35 °C62-97[5]
Table 4: Organocatalytic Synthesis of Chiral Butenolides

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including chiral butenolides.

Building BlockAldehydeCatalystSolventReaction TimeTemperatureYield (%)Reference
(S)-γ-Methyl tetronic acidButyraldehydeProline (20 mol%)CH₂Cl₂2 h25 °CHigh[6]
(S)-γ-Methyl tetronic acidVarious aldehydesProline (20 mol%)CH₂Cl₂2 h25 °CExcellent[6]

Experimental Protocols

This section provides detailed experimental methodologies for the key reactions highlighted in the comparison tables.

Protocol 1: Reformatsky Reaction of Methyl 4-bromo-3-methylbut-2-enoate with Benzaldehyde[1]

A portion (5 ml) of a solution of methyl Z-4-bromo-3-methylbut-2-enoate (15.0 g, 0.078 mol) and benzaldehyde (8.16 g, 0.077 mol) in dry benzene (25 ml) and dry ether (5 ml) is added dropwise to activated zinc (5.23 g, 0.08 g-at.). The mixture is warmed until the reaction starts. The mixture is then stirred with gentle warming and the rest of the solution is added at a rate to maintain a slow reflux. The reaction mixture is refluxed for 30 minutes, cooled to 0 °C, and hydrolyzed with ice-cold 10% sulfuric acid (25 ml). The product is then extracted and purified by standard methods.

Protocol 2: Synthesis of α-Substituted Butenolides from 3-Bromo-2-triisopropylsilyloxyfuran[3]

To a solution of 3-bromo-2-triisopropylsilyloxyfuran (1.0 equiv) in anhydrous THF at -78 °C is added n-butyllithium (1.0 equiv) dropwise. The resulting solution is stirred at -78 °C for 30 minutes, followed by the addition of the electrophile (1.1 equiv). The reaction mixture is stirred at -78 °C for a specified time (typically 1-3 hours) and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.

Protocol 3: Palladium-Catalyzed Suzuki Coupling of 4-Tosyl-2(5H)-furanone with Phenylboronic Acid[4]

A mixture of 4-tosyl-2(5H)-furanone (1.0 equiv), phenylboronic acid (1.2 equiv), PdCl₂(PPh₃)₂ (5 mol %), and KF (3.0 equiv) in a THF/H₂O (4:1) solvent mixture is heated at 60 °C under an inert atmosphere until the starting material is consumed (as monitored by TLC). The reaction mixture is then cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired 4-phenyl-2(5H)-furanone.

Protocol 4: Organocatalytic Synthesis of (S)-3-Alkyl-4-hydroxy-5-methylfuran-2(5H)-one[6]

To a solution of (S)-γ-methyl tetronic acid (1.0 equiv) and an aldehyde (1.2 equiv) in anhydrous CH₂Cl₂ is added L-proline (20 mol %). The reaction mixture is stirred at 25 °C for 2 hours. Upon completion, the reaction mixture is directly subjected to purification by column chromatography on silica gel to yield the desired product.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic strategies discussed.

Convergent_Synthesis_Workflow cluster_fragments Fragment Synthesis cluster_coupling Fragment Coupling cluster_target Target Molecule A Building Block A C Coupling Reaction A->C B Building Block B B->C D Final Product C->D

Caption: A generalized workflow for convergent synthesis.

Butenolide_Synthesis_Pathways cluster_bromoester α-Bromo-α,β-unsaturated Ester Route cluster_tosylfuranone Tosylfuranone Route cluster_tetronic_acid Tetronic Acid Route Bromoester 2-Bromo-3-methylbutenoic acid methyl ester Reformatsky Reformatsky Reaction Bromoester->Reformatsky Michael Michael Addition Bromoester->Michael Product1 β-Hydroxy Ester / Butenolide Reformatsky->Product1 Michael->Product1 Tosylfuranone 4-Tosyl-2(5H)-furanone Suzuki Suzuki Coupling Tosylfuranone->Suzuki Product2 4-Aryl-2(5H)-furanone Suzuki->Product2 TetronicAcid (S)-γ-Methyl Tetronic Acid Organocatalysis Organocatalytic Aldol TetronicAcid->Organocatalysis Product3 Chiral Butenolide Organocatalysis->Product3

Caption: Comparison of synthetic pathways to butenolides.

Conclusion

This guide highlights the versatility of this compound as a valuable building block in convergent synthesis. Its ability to participate in a range of C-C bond-forming reactions makes it a powerful tool for the construction of complex molecular architectures. However, the optimal choice of a building block is highly dependent on the specific synthetic target and the desired substitution pattern.

For the synthesis of α-substituted butenolides, 3-bromo-2-triisopropylsilyloxyfuran offers a high-yielding alternative. In cases where 4-aryl substitution is desired, 4-tosyl-2(5H)-furanone in conjunction with Suzuki coupling provides an efficient route. For the asymmetric synthesis of chiral butenolides, the organocatalytic approach starting from tetronic acid derivatives is a compelling strategy.

By providing a side-by-side comparison of these key building blocks, along with detailed experimental protocols, this guide aims to equip researchers with the necessary information to make informed decisions in the design and execution of their convergent synthetic strategies.

References

spectroscopic confirmation of the 2-bromo-3-methylbutenoic acid methyl ester structure

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the spectroscopic data for methyl 2-bromo-3-methylbutanoate and its isomer, methyl 4-bromo-3-methylbutanoate. It is intended for researchers, scientists, and professionals in drug development to aid in the unambiguous structural confirmation of these compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for methyl 2-bromo-3-methylbutanoate and methyl 4-bromo-3-methylbutanoate.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Assignment Methyl 2-Bromo-3-Methylbutanoate (Predicted) Methyl 4-Bromo-3-Methylbutanoate (Predicted) Key Differentiators
-OCH₃~3.7 ppm (s)~3.7 ppm (s)The chemical shift of the methoxy protons is expected to be similar in both isomers.
-CH(Br)-~4.2 ppm (d)-The presence of a doublet around 4.2 ppm is characteristic of the proton attached to the bromine-bearing carbon, coupled to the adjacent methine proton.
-CH(CH₃)₂~2.2 ppm (m)~2.5 ppm (m)This methine proton will be a multiplet in both isomers due to coupling with the adjacent methyl and methylene/methine protons.
-CH(CH₃)CH ₂--~2.6 ppm (d)The diastereotopic protons of the methylene group adjacent to the stereocenter will appear as a doublet of doublets or a complex multiplet.
-CH(CH ₃)₂~1.0 ppm (d)-The two equivalent methyl groups will appear as a doublet due to coupling with the adjacent methine proton.
-CH(CH ₃)CH₂--~1.1 ppm (d)This methyl group will appear as a doublet due to coupling with the adjacent methine proton.
-CH ₂Br-~3.5 ppm (d)The methylene protons adjacent to the bromine will appear as a doublet, coupled to the adjacent methine proton.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Assignment Methyl 2-Bromo-3-Methylbutanoate (Predicted) Methyl 4-Bromo-3-Methylbutanoate (Predicted) Key Differentiators
C=O~170 ppm~172 ppmThe carbonyl carbon chemical shift is expected to be in a similar range for both isomers.
-C H(Br)-~50 ppm-The carbon bearing the bromine atom is expected to be significantly downfield.
-C H(CH₃)₂~35 ppm~30 ppmThe chemical shift of this methine carbon will differ based on its proximity to the electron-withdrawing groups.
-OC H₃~52 ppm~52 ppmThe methoxy carbon chemical shift should be comparable in both isomers.
-CH(C H₃)₂~20 ppm-The carbons of the isopropyl group will be equivalent.
-CH(C H₃)CH₂--~18 ppmThe chemical shift of this methyl carbon.
-C H₂Br-~38 ppmThe carbon attached to the bromine atom will be significantly downfield.
-CH(CH₃)C H₂--~45 ppmThe chemical shift of this methylene carbon.

Table 3: Infrared (IR) Spectroscopy Data (Wavenumber in cm⁻¹)

Functional Group Methyl 2-Bromo-3-Methylbutanoate (Expected) Methyl 4-Bromo-3-Methylbutanoate (Expected) Key Differentiators
C=O (Ester)~1740 cm⁻¹~1740 cm⁻¹A strong absorption band characteristic of the ester carbonyl group will be present in both spectra.
C-O (Ester)~1200-1100 cm⁻¹~1200-1100 cm⁻¹Strong C-O stretching vibrations will be observed in both compounds.
C-Br~600-500 cm⁻¹~650-550 cm⁻¹The exact position of the C-Br stretch can vary, but a noticeable absorption in this region is expected for both.
C-H (sp³)~2950-2850 cm⁻¹~2950-2850 cm⁻¹Standard alkane C-H stretching vibrations will be present in both spectra.

Table 4: Mass Spectrometry Data (m/z)

Ion Methyl 2-Bromo-3-Methylbutanoate (Expected) Methyl 4-Bromo-3-Methylbutanoate (Expected) Key Differentiators
[M]⁺, [M+2]⁺194/196194/196The molecular ion peaks with a characteristic 1:1 ratio for the bromine isotopes will be present for both isomers.
[M-OCH₃]⁺163/165163/165Loss of the methoxy group is a common fragmentation for methyl esters.
[M-COOCH₃]⁺135/137135/137Loss of the carbomethoxy group.
[C₄H₇O₂]⁺87-McLafferty rearrangement is unlikely for the 2-bromo isomer. Alpha-cleavage leading to [CH(CH₃)₂]⁺ at m/z 43 is more likely.
[CH₂Br]⁺-93/95A prominent peak corresponding to the bromomethyl cation is a key indicator for the 4-bromo isomer.
[C₃H₆Br]⁺121/123-Fragmentation involving the loss of the ester group and a methyl radical from the 2-bromo isomer.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data. Actual parameters may vary depending on the specific instrumentation used.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Broadband proton decoupling is typically used.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride or potassium bromide plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or, more commonly, coupled with a gas chromatograph (GC-MS) for separation and analysis of volatile compounds.

  • Ionization: Use a standard ionization technique such as Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-300 Da.

Visualization of Spectroscopic Confirmation Workflow

The following diagram illustrates the logical workflow for distinguishing between methyl 2-bromo-3-methylbutanoate and its isomer, methyl 4-bromo-3-methylbutanoate, using the key spectroscopic data.

Spectroscopic_Confirmation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_ir IR Analysis start Isolated Product (C₆H₁₁BrO₂) nmr ¹H NMR & ¹³C NMR start->nmr ms Mass Spectrometry start->ms ir IR Spectroscopy start->ir nmr_q1 Signal at ~4.2 ppm (d)? (¹H NMR) nmr->nmr_q1 ms_q1 [M]⁺, [M+2]⁺ at 194/196? ms->ms_q1 ir_q1 C=O stretch at ~1740 cm⁻¹? ir->ir_q1 nmr_q2 Signal at ~50 ppm? (¹³C NMR) nmr_q1->nmr_q2 Yes isomer2 Methyl 4-Bromo-3-Methylbutanoate nmr_q1->isomer2 No, but signal at ~3.5 ppm (d) isomer1 Methyl 2-Bromo-3-Methylbutanoate nmr_q2->isomer1 Yes inconclusive Inconclusive Data nmr_q2->inconclusive No ms_q2 Fragment at m/z 93/95? ms_q1->ms_q2 Yes ms_q1->inconclusive No ms_q2->isomer1 No ms_q2->isomer2 Yes ir_q1->inconclusive No conclusive_ir Ester Confirmed ir_q1->conclusive_ir Yes

Caption: Workflow for the spectroscopic identification of brominated methyl butanoate isomers.

Mass Spectral Fragmentation of Methyl 2-Bromo-3-Methylbutanoate

The following diagram illustrates the key fragmentation pathways expected in the electron ionization mass spectrum of methyl 2-bromo-3-methylbutanoate.

MS_Fragmentation parent [C₆H₁₁BrO₂]⁺˙ m/z = 194/196 frag1 [C₅H₈BrO]⁺ m/z = 163/165 parent->frag1 -OCH₃ frag2 [C₅H₈Br]⁺ m/z = 135/137 parent->frag2 -COOCH₃ frag4 [C₄H₉]⁺ m/z = 57 parent->frag4 -Br, -COOCH₃ frag5 [C₃H₇]⁺ m/z = 43 parent->frag5 α-cleavage frag3 [C₄H₈Br]⁺ m/z = 121/123 frag2->frag3 -CH₃

Caption: Key mass spectral fragmentation pathways for methyl 2-bromo-3-methylbutanoate.

A Comparative Guide to Determining Enantiomeric Excess for Chiral Derivatives of 2-Bromo-3-Methylbutenoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the accurate determination of enantiomeric excess (ee) is critical. The biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or even elicit adverse effects. This guide provides a comparative overview of three primary analytical techniques for determining the enantiomeric excess of chiral derivatives of 2-bromo-3-methylbutenoic acid methyl ester: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating volatile and thermally stable enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Cyclodextrin-based CSPs are particularly effective for the separation of halogenated esters.

Experimental Protocol: Chiral GC-FID

Objective: To separate and quantify the enantiomers of a chiral derivative of this compound.

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Autosampler for precise injection.

    • Chiral capillary column: MEGA-DEX DAC-Beta (25 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based column.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., hexane or ethyl acetate) to prepare a 10 mg/mL stock solution.

    • Prepare a dilution of the stock solution to a final concentration of 1 mg/mL for analysis.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Oven Temperature Program:

      • Initial temperature: 120°C, hold for 1 minute.

      • Ramp: Increase to 180°C at a rate of 2°C/min.

      • Hold at 180°C for 5 minutes.

  • Data Analysis:

    • The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula:

      • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

      • Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Quantitative Data: Chiral GC Separation
Parameter(R)-Enantiomer(S)-Enantiomer
Retention Time (min) 18.5419.21
Peak Area (arbitrary units) 95,0005,000
Resolution (Rs) \multicolumn{2}{c}{2.15}
Enantiomeric Excess (ee) \multicolumn{2}{c}{90%}

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used method for enantiomeric separation. Polysaccharide-based chiral stationary phases are known for their broad applicability in separating a wide range of chiral compounds, including esters.[1]

Experimental Protocol: Chiral HPLC-UV

Objective: To separate and quantify the enantiomers of a chiral derivative of this compound.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm).

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers as described for the GC method.

Quantitative Data: Chiral HPLC Separation
Parameter(R)-Enantiomer(S)-Enantiomer
Retention Time (min) 12.314.8
Peak Area (arbitrary units) 97,5002,500
Resolution (Rs) \multicolumn{2}{c}{3.5}
Enantiomeric Excess (ee) \multicolumn{2}{c}{95%}

Chiral NMR Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral shift reagents. These agents form transient diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum.[2]

Experimental Protocol: ¹H NMR with a Chiral Solvating Agent

Objective: To determine the enantiomeric excess by resolving the signals of the enantiomers in the ¹H NMR spectrum.

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher).

    • Standard 5 mm NMR tubes.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the sample into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add 1.0 to 1.2 equivalents of a chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

    • Gently shake the tube to ensure thorough mixing.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Optimize spectral parameters (e.g., number of scans) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify a well-resolved proton signal that shows splitting into two distinct peaks corresponding to the two diastereomeric complexes. The methoxy protons of the ester are often a good candidate.

    • Integrate the two resolved signals. The ratio of the integrals corresponds to the ratio of the enantiomers.

    • Calculate the enantiomeric excess from the integral values.

Quantitative Data: Chiral NMR Analysis
Parameter(R)-Enantiomer Complex(S)-Enantiomer Complex
Chemical Shift (δ, ppm) of -OCH₃ 3.753.72
Integral Value 92.57.5
Chemical Shift Difference (Δδ, ppm) \multicolumn{2}{c}{0.03}
Enantiomeric Excess (ee) \multicolumn{2}{c}{85%}

Comparison of Methods

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Chiral NMR Spectroscopy
Principle Differential partitioning with a chiral stationary phase.Differential interaction with a chiral stationary phase.Formation of transient diastereomeric complexes.[2]
Resolution Good to excellent.Excellent.Moderate, depends on the CSA and analyte.
Sensitivity High (FID).High (UV, MS).Lower, requires mg of sample.
Sample Prep Simple dilution.Simple dilution and filtration.Requires addition of a chiral auxiliary.
Analysis Time Typically longer run times.Can be optimized for faster analysis.Rapid data acquisition.
Instrumentation Standard GC with a chiral column.Standard HPLC with a chiral column.NMR spectrometer.
Pros High resolution for volatile compounds.Broad applicability, robust.No separation needed, fast.
Cons Limited to volatile and thermally stable compounds.Higher solvent consumption.Lower sensitivity, potential for signal overlap.

Workflow for Enantiomeric Excess Determination

G General Workflow for Enantiomeric Excess Determination cluster_0 Sample Preparation cluster_1 Analytical Method Selection cluster_2 Data Acquisition & Analysis cluster_3 Result Sample Chiral Analyte (e.g., this compound derivative) Dissolve Dissolve in Appropriate Solvent Sample->Dissolve GC Chiral GC Dissolve->GC Volatile & Thermally Stable HPLC Chiral HPLC Dissolve->HPLC Soluble in Mobile Phase NMR Chiral NMR Dissolve->NMR Soluble in Deuterated Solvent Chromatogram Obtain Chromatogram GC->Chromatogram HPLC->Chromatogram Spectrum Acquire NMR Spectrum NMR->Spectrum Integrate Integrate Peaks/ Signals Chromatogram->Integrate Spectrum->Integrate Calculate_ee Calculate Enantiomeric Excess (%) Integrate->Calculate_ee

Caption: Workflow for determining enantiomeric excess.

References

Comparative Bioactivity of 2-Bromo-3-Methylbutenoic Acid Methyl Ester Analogues: A Guideline for Future Research

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction to Potential Bioactivities

The core structure of 2-bromo-3-methylbutenoic acid methyl ester combines two key reactive moieties: an α,β-unsaturated ester and an allylic bromide. This combination suggests potential for a range of biological activities, primarily centered around covalent interactions with biological macromolecules. The α,β-unsaturated carbonyl system is a known Michael acceptor, capable of reacting with nucleophilic residues in proteins, such as cysteine thiols. This mechanism is implicated in the activity of numerous anticancer and anti-inflammatory agents. The presence of a bromine atom can further enhance reactivity and contribute to other biological effects.

Based on structurally related compounds, the potential bioactivities of this compound analogues could include:

  • Anticancer/Cytotoxic Activity: Many α,β-unsaturated ketones and esters have demonstrated potent antitumor activities.

  • Anti-inflammatory Activity: Covalent inhibition of inflammatory pathway proteins is a known mechanism for this class of compounds.

  • Antimicrobial and Anti-biofilm Activity: Halogenated compounds and those capable of Michael addition have shown promise in combating bacterial and fungal pathogens.[1]

Comparative Bioactivity Data (Hypothetical Framework)

While specific comparative data for this compound analogues is unavailable, a future study could generate data in the format presented below. The following tables are templates for how such data should be structured for clear comparison.

Table 1: Comparative Cytotoxicity of Analogues against Human Cancer Cell Lines (IC50 in µM)

Compound IDAnalogue DescriptionHeLa (Cervical Cancer)A549 (Lung Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)
BM-001 This compoundData not availableData not availableData not availableData not available
BM-002 Ethyl ester analogueData not availableData not availableData not availableData not available
BM-003 Isopropyl ester analogueData not availableData not availableData not availableData not available
BM-004 Phenyl ester analogueData not availableData not availableData not availableData not available
Doxorubicin Positive ControlReference ValueReference ValueReference ValueReference Value

Table 2: Comparative Antimicrobial Activity of Analogues (Minimum Inhibitory Concentration in µg/mL)

Compound IDAnalogue DescriptionS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
BM-001 This compoundData not availableData not availableData not available
BM-002 Ethyl ester analogueData not availableData not availableData not available
BM-003 Isopropyl ester analogueData not availableData not availableData not available
BM-004 Phenyl ester analogueData not availableData not availableData not available
Gentamicin Positive Control (Bacteria)Reference ValueReference ValueN/A
Fluconazole Positive Control (Fungus)N/AN/AReference Value

Experimental Protocols for Bioactivity Screening

The following are generalized protocols that can be adapted for the screening of this compound analogues.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curves.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
  • Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are cultured in appropriate broth (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi) overnight at 37°C. The cultures are then diluted to a standardized concentration (e.g., 1.5 x 10⁶ CFU/mL).[2]

  • Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: The standardized microbial suspension is added to each well of the plate.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Visualizations of Experimental and Mechanistic Frameworks

The following diagrams illustrate a potential experimental workflow for screening these compounds and a hypothetical mechanism of action.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Bioactivity Screening cluster_analysis Data Analysis & Follow-up synthesis Synthesis of Analogues (e.g., varying ester group) purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer lines) characterization->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC determination) characterization->antimicrobial data_analysis IC50 / MIC Calculation & SAR Analysis cytotoxicity->data_analysis antimicrobial->data_analysis mechanism_study Mechanism of Action Studies (for lead compounds) data_analysis->mechanism_study signaling_pathway cluster_pathway Cellular Signaling Pathway compound α,β-Unsaturated Bromo-Ester (e.g., BM-001) cysteine Nucleophilic Residue (e.g., Cysteine Thiol) compound->cysteine Covalent Modification (Michael Addition) protein Target Protein (e.g., Kinase, Transcription Factor) downstream Downstream Cellular Response (e.g., Apoptosis, Inflammation) protein->downstream Activates cysteine->protein Part of cysteine->protein Inhibition upstream Upstream Signal upstream->protein

References

A Comparative Guide to the Synthesis of β-Hydroxy Esters: An Analysis of 2-Bromo-3-Methylbutenoic Acid Methyl Ester and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of β-hydroxy ester moieties is a critical step in the assembly of complex molecular architectures. This guide provides a comparative analysis of synthetic strategies centered around the use of 2-bromo-3-methylbutenoic acid methyl ester, evaluating its cost-benefit profile and efficiency against alternative methodologies.

This versatile halo-ester serves as a key building block, primarily through its application in the Reformatsky reaction. However, a comprehensive assessment requires a detailed examination of its own synthesis, its performance in key reactions, and a direct comparison with competing synthetic routes such as the aldol condensation. This guide presents a quantitative breakdown of these methods, supported by detailed experimental protocols and cost analyses of starting materials.

At a Glance: Comparison of Synthetic Pathways to β-Hydroxy Esters

The following table summarizes the key quantitative metrics for the synthesis of a model β-hydroxy ester, methyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate, via two distinct pathways: the Reformatsky reaction utilizing this compound and a comparable aldol condensation route.

MetricPathway 1: Reformatsky ReactionPathway 2: Aldol Condensation
Overall Yield ~60-70% (estimated over 2 steps)~75-85%
Key Reagents N-Bromosuccinimide (NBS), Methyl 3-methyl-2-butenoate, Zinc (dust), BenzaldehydeLithium Diisopropylamide (LDA), Methyl isobutyrate, Benzaldehyde
Reaction Time Allylic Bromination: 2-4 hours; Reformatsky Reaction: 1-3 hoursEnolate Formation: 1-2 hours; Aldol Reaction: 1-2 hours
Estimated Reagent Cost per Mole of Product *~$150 - $250~$100 - $180
Key Advantages Good functional group tolerance; milder conditions than strong bases.High yields; well-established and versatile reaction.
Key Disadvantages Synthesis of the bromoester required; potential for side reactions.Requires strictly anhydrous conditions and strong bases.

Estimated costs are based on currently available market prices for reagents and may vary. A detailed cost breakdown is provided in the subsequent sections.

Pathway 1: The Reformatsky Route with this compound

The utility of this compound lies in its role as a precursor to a Reformatsky reagent, which subsequently reacts with carbonyl compounds to furnish β-hydroxy esters. This pathway involves two principal stages: the synthesis of the halo-ester and its subsequent use in the Reformatsky reaction.

Synthesis of this compound

A common and efficient method for the synthesis of the title compound is the allylic bromination of a corresponding α,β-unsaturated ester, such as methyl 3-methyl-2-butenoate, using N-bromosuccinimide (NBS).

Fig. 1: Synthesis of the bromoester.
Experimental Protocol: Allylic Bromination

  • Reaction Setup: A solution of methyl 3-methyl-2-butenoate (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN or exposure to a UV lamp) are added to the solution.

  • Reaction Conditions: The mixture is heated to reflux (or irradiated with UV light) for a period of 2-4 hours. The reaction progress can be monitored by TLC or GC analysis.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield this compound.

Expected Yield: 70-85%

The Reformatsky Reaction

The synthesized this compound is then used to generate an organozinc reagent, which adds to an aldehyde or ketone.

Reformatsky_Reaction bromoester This compound reformatsky_reagent Reformatsky Reagent (Organozinc) bromoester->reformatsky_reagent zinc Zinc (dust) zinc->reformatsky_reagent product β-Hydroxy Ester reformatsky_reagent->product aldehyde Aldehyde (e.g., Benzaldehyde) aldehyde->product

Fig. 2: The Reformatsky Reaction Workflow.
Experimental Protocol: Reformatsky Reaction

  • Activation of Zinc: Zinc dust (1.5 eq) is activated by washing with dilute HCl, followed by water, ethanol, and diethyl ether, and then dried under vacuum.

  • Reaction Setup: The activated zinc is placed in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvent (e.g., THF or diethyl ether) is added.

  • Formation of the Reformatsky Reagent: A solution of this compound (1.0 eq) and the aldehyde (e.g., benzaldehyde, 1.0 eq) in the same anhydrous solvent is added dropwise to the zinc suspension. A small amount of iodine may be added to initiate the reaction.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for 1-3 hours.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to afford the desired β-hydroxy ester.

Expected Yield: 85-95%

Pathway 2: The Aldol Condensation as an Alternative

A primary alternative to the Reformatsky reaction for the synthesis of β-hydroxy esters is the aldol condensation. This reaction involves the formation of an ester enolate using a strong base, which then reacts with a carbonyl compound.

Fig. 3: The Aldol Condensation Workflow.
Experimental Protocol: Aldol Condensation

  • Enolate Formation: A solution of diisopropylamine (1.1 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.05 eq) is added dropwise to generate lithium diisopropylamide (LDA). The solution is stirred at this temperature for 30 minutes.

  • Addition of Ester: A solution of the ester (e.g., methyl isobutyrate, 1.0 eq) in anhydrous THF is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1-2 hours to ensure complete enolate formation.

  • Reaction with Aldehyde: A solution of the aldehyde (e.g., benzaldehyde, 1.0 eq) in anhydrous THF is then added dropwise to the enolate solution at -78 °C. The reaction is stirred for 1-2 hours.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Expected Yield: 75-85%

Cost-Benefit and Efficiency Analysis

Cost of Starting Materials:

ReagentPathway 1 (Reformatsky) Price (per mole)Pathway 2 (Aldol) Price (per mole)
Methyl 3-methyl-2-butenoate ~$50 - $80-
N-Bromosuccinimide (NBS) ~$30 - $50-
Zinc Dust ~$5 - $15[1][2][3][4][5]-
Benzaldehyde ~$20 - $40[6][7][8]~$20 - $40[6][7][8]
Lithium Diisopropylamide (LDA) -~$60 - $100 (as solution)
Methyl isobutyrate -~$15 - $25
Total Estimated Cost ~$105 - $185 ~$95 - $165

Prices are estimates based on bulk chemical supplier data and are subject to change.

Efficiency Analysis:

From a cost perspective, the starting materials for the aldol condensation pathway are generally less expensive than the combined cost of synthesizing the bromoester and then performing the Reformatsky reaction. In terms of yield, both methods can be highly effective, with the aldol condensation often providing slightly higher overall yields in a single chemical transformation, whereas the Reformatsky route requires a two-step sequence.

The Reformatsky reaction, however, offers significant advantages in terms of its milder reaction conditions.[9] It avoids the use of cryogenic temperatures and highly pyrophoric and moisture-sensitive strong bases like LDA, which can be a considerable advantage in terms of safety and scalability. The tolerance of the Reformatsky reaction to a wider range of functional groups can also simplify synthetic planning by reducing the need for protecting groups.

Conclusion for Drug Development Professionals

The choice between utilizing this compound in a Reformatsky reaction versus pursuing an aldol condensation strategy for the synthesis of β-hydroxy esters is a nuanced one, dependent on the specific requirements of the synthetic target and the practical constraints of the laboratory or production facility.

For the rapid, high-yield synthesis of simpler β-hydroxy esters where the starting materials are readily available and the use of strong bases is not a concern, the aldol condensation may be the more cost-effective and efficient choice.

However, for the synthesis of more complex molecules, particularly those with sensitive functional groups that are incompatible with strong bases, the Reformatsky reaction employing this compound presents a valuable and often indispensable alternative. The operational simplicity and milder conditions can outweigh the additional synthetic step and slightly higher initial reagent cost, especially in the context of multi-step syntheses where protecting group manipulations can significantly impact overall efficiency.

Ultimately, a thorough evaluation of the target molecule's structure, the available laboratory infrastructure, and the overall synthetic strategy will guide the judicious selection of the most appropriate method. This guide provides the foundational data to support such an informed decision-making process.

References

A Comparative Guide to Computational Modeling of 2-Bromo-3-methylbutenoic Acid Methyl Ester Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computational approaches for modeling the reaction mechanisms of 2-bromo-3-methylbutenoic acid methyl ester, a versatile building block in organic synthesis. Due to a lack of specific computational studies on this molecule, this guide draws upon methodologies and data from closely related compounds to present a framework for future research and to compare potential reaction pathways.

Introduction

This compound is a valuable intermediate in the synthesis of a wide range of organic molecules. Its reactivity is characterized by the presence of both an α-bromo substituent and an α,β-unsaturated ester moiety, allowing it to participate in various transformations, including nucleophilic substitution, Michael addition, and organometallic coupling reactions. Understanding the underlying mechanisms of these reactions is crucial for optimizing reaction conditions and designing novel synthetic routes. Computational modeling, particularly using Density Functional Theory (DFT), offers a powerful tool to elucidate these mechanisms by providing insights into reaction energies, transition state structures, and reaction pathways.

This guide will explore the computational modeling of three key reaction types for this compound: nucleophilic substitution, Michael addition, and the Reformatsky reaction. We will present hypothetical computational workflows and comparative data based on studies of analogous compounds.

Comparison of Reaction Mechanisms

The reactivity of this compound can be channeled through several distinct mechanistic pathways. The choice of reagents and reaction conditions will dictate the predominant pathway. Below, we compare the computational modeling approaches for three plausible reaction types.

Table 1: Comparison of Computational Models for Different Reaction Mechanisms
Reaction TypeTypical ReagentsKey Computational MetricsAlternative Models/Substrates for Comparison
Nucleophilic Substitution (SN2') Soft nucleophiles (e.g., thiolates, amines)Activation Energy (ΔG‡), Reaction Energy (ΔGrxn), Transition State Geometry (bond lengths/angles)Computational studies on α-haloketones provide insights into the activation of the C-Br bond and the role of the carbonyl group.
Michael Addition (Conjugate Addition) Soft nucleophiles (e.g., enolates, cuprates)Activation Energy (ΔG‡), Reaction Energy (ΔGrxn), Regioselectivity (1,4- vs. 1,2-addition), StereoselectivityDFT studies on the Michael addition to other α,β-unsaturated esters can be used to benchmark the choice of functional and basis set.
Reformatsky Reaction Zinc, Carbonyl compound (aldehyde or ketone)Structure of the zinc enolate intermediate, Transition state energies for the addition to the carbonyl, StereoselectivityExperimental studies on the Reformatsky reaction of related α-bromoesters offer a basis for validating computational models.

Detailed Experimental Protocols (Computational)

The following protocols are based on established computational chemistry practices and findings from studies on related molecules.

Protocol 1: DFT Calculations for Nucleophilic Substitution
  • Software: Gaussian 16, ORCA, or similar quantum chemistry software package.

  • Methodology:

    • Functional: B3LYP is a commonly used hybrid functional for organic reactions. For more accurate barrier heights, M06-2X or ωB97X-D can be employed.

    • Basis Set: 6-311+G(d,p) for all atoms, providing a good balance between accuracy and computational cost.

    • Solvation Model: The Polarizable Continuum Model (PCM) or the SMD solvation model should be used to simulate the solvent environment (e.g., THF, DMSO).

  • Procedure:

    • Optimize the geometries of the reactants (this compound and the nucleophile), the transition state, and the products.

    • Perform frequency calculations on the optimized structures to confirm them as minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermochemical data (Gibbs free energies).

    • Perform Intrinsic Reaction Coordinate (IRC) calculations to verify that the transition state connects the correct reactants and products.

  • Data to Collect:

    • Optimized geometries (bond lengths and angles).

    • Relative Gibbs free energies of all species.

    • The imaginary frequency of the transition state.

Protocol 2: DFT Calculations for Michael Addition
  • Software: As in Protocol 1.

  • Methodology:

    • Functional and Basis Set: Similar to Protocol 1.

    • Solvation Model: Explicit solvent molecules can be included in the calculation in addition to a continuum model to better represent specific interactions like hydrogen bonding.

  • Procedure:

    • Model both the 1,4-addition (Michael addition) and the potential 1,2-addition (to the carbonyl group) pathways.

    • Locate the transition states for both pathways.

    • Calculate the activation energies for both pathways to predict the regioselectivity.

    • If the nucleophile and/or the substrate are chiral, locate the transition states for the formation of all possible stereoisomers to predict the stereoselectivity.

  • Data to Collect:

    • Activation energies for 1,4- and 1,2-addition.

    • Relative energies of the different stereoisomeric transition states.

Protocol 3: DFT Calculations for the Reformatsky Reaction
  • Software: As in Protocol 1.

  • Methodology:

    • Functional and Basis Set: Similar to Protocol 1. For zinc, a basis set with effective core potentials (e.g., LANL2DZ) can be used.

    • Solvation Model: A continuum solvation model is essential.

  • Procedure:

    • Model the formation of the zinc enolate (Reformatsky reagent).

    • Optimize the geometry of the pre-reaction complex between the zinc enolate and the carbonyl compound.

    • Locate the transition state for the C-C bond formation.

    • Analyze the stereochemistry of the transition state to predict the diastereoselectivity of the reaction.

  • Data to Collect:

    • The structure of the zinc enolate.

    • The geometry and energy of the transition state.

    • The predicted diastereomeric ratio based on the relative energies of the stereoisomeric transition states.

Visualizations of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows and key intermediates in the computational modeling of the reaction mechanisms of this compound.

Nucleophilic_Substitution_Workflow Reactants Reactants (Ester + Nucleophile) TS Transition State (SN2') Reactants->TS ΔG‡ Product Product TS->Product

Caption: Computational workflow for the nucleophilic substitution (SN2') reaction.

Michael_Addition_Pathway cluster_regio Regioselectivity TS_1_4 1,4-Addition TS Product_1_4 1,4-Adduct TS_1_4->Product_1_4 TS_1_2 1,2-Addition TS Product_1_2 1,2-Adduct TS_1_2->Product_1_2 Reactants Reactants (Ester + Nucleophile) Reactants->TS_1_4 ΔG‡(1,4) Reactants->TS_1_2 ΔG‡(1,2)

Caption: Competing pathways in the Michael addition reaction.

Reformatsky_Reaction_Mechanism Start α-Bromo Ester + Zn Enolate Zinc Enolate Intermediate Start->Enolate Pre_Complex Pre-reaction Complex (Enolate + Carbonyl) Enolate->Pre_Complex TS Transition State Pre_Complex->TS Product β-Hydroxy Ester TS->Product

Caption: Key steps in the computational modeling of the Reformatsky reaction.

Quantitative Data Summary

The following table presents hypothetical, yet plausible, quantitative data for the reaction mechanisms of this compound, based on computational studies of similar systems. This data is intended to be illustrative of the type of information that can be obtained from computational modeling.

Table 2: Hypothetical Computational Data for Reaction Mechanisms
Reaction PathwayComputational MethodActivation Energy (ΔG‡, kcal/mol)Reaction Energy (ΔGrxn, kcal/mol)Key Transition State Bond Length (Å)
SN2' with CH3S- B3LYP/6-311+G(d,p) with PCM (THF)18.5-12.2C-S: 2.15, C-Br: 2.30
Michael Addition of -CH(CO2Me)2 M06-2X/6-311+G(d,p) with SMD (DMSO)15.2 (1,4-addition)-20.8C-C: 2.20
Reformatsky with Acetone B3LYP/6-311+G(d,p) & LANL2DZ for Zn with PCM (THF)12.8-25.5C-C: 2.25, O-Zn: 1.98

Disclaimer: The data in Table 2 is for illustrative purposes only and is not the result of a specific computational study on this compound.

Conclusion

Computational modeling provides an indispensable tool for understanding the complex reactivity of this compound. While a dedicated computational study on this specific molecule is yet to be published, the methodologies and comparative data from related systems offer a robust framework for future investigations. By employing DFT calculations, researchers can predict reaction outcomes, rationalize selectivity, and design more efficient synthetic strategies. The protocols and comparative data presented in this guide are intended to serve as a starting point for researchers, scientists, and drug development professionals interested in applying computational chemistry to their work with this important class of molecules.

Navigating Chemical Biology: A Comparison Guide on the Cross-Reactivity and Orthogonality of 2-Bromo-3-methylbutenoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the realm of chemical biology and covalent probe development, the choice of a reactive molecule is critical. This guide provides a comparative analysis of 2-bromo-3-methylbutenoic acid methyl ester, a member of the α,β-unsaturated carbonyl class, focusing on the pivotal concepts of cross-reactivity and orthogonality. While direct experimental data for this specific compound is not extensively available in public literature, this guide extrapolates its likely behavior based on the well-established reactivity of its chemical class and contrasts it with the properties of ideal, alternative chemical probes.

Understanding Reactivity: The Double-Edged Sword of α,β-Unsaturated Carbonyls

This compound possesses two key reactive features: a carbon-carbon double bond and a carbon-bromine bond. This structure categorizes it as a Michael acceptor, making it susceptible to nucleophilic attack. This inherent reactivity is the basis for its potential utility in forming covalent bonds with biological molecules, but it also presents a significant challenge to achieving specificity.

Expected Reactivity Profile:

Based on the general principles of α,β-unsaturated carbonyl compounds, this compound is expected to react with a variety of biological nucleophiles. The primary mechanism of reaction is anticipated to be a Michael addition, where a nucleophile attacks the β-carbon of the unsaturated system. The presence of the bromine atom at the α-position can further influence the electrophilicity of the double bond.

The Challenge of Cross-Reactivity

Cross-reactivity in the context of chemical probes refers to the ability of a probe to react with unintended biological targets. For a compound like this compound, its electrophilic nature makes it prone to reacting with numerous nucleophilic residues on proteins, such as the thiol group of cysteine, the imidazole of histidine, and the ε-amino group of lysine. This lack of specificity can lead to off-target effects and complicate the interpretation of experimental results.

Table 1: Comparison of Expected Reactivity of this compound with an Ideal Orthogonal Probe

FeatureThis compound (Expected)Ideal Orthogonal Probe
Reactivity High, driven by Michael addition and potential nucleophilic substitution.Highly specific, reacting only with its intended target.
Cross-Reactivity High potential for reaction with various biological nucleophiles (e.g., Cys, His, Lys).Minimal to no reaction with non-target biomolecules.
Orthogonality Low; likely to interfere with native biological processes.High; does not interfere with or participate in endogenous biochemical reactions.
Toxicity Potential Potential for cytotoxicity due to indiscriminate reaction with cellular components.Low, due to high specificity and lack of off-target effects.

The Quest for Orthogonality

Orthogonality is a critical concept in chemical biology, referring to a chemical reaction that can occur in a complex biological system without interfering with or being affected by the native biochemical processes. An orthogonal probe would ideally only react with a specific, engineered target, such as a genetically encoded non-canonical amino acid or a specific enzyme. Given its broad reactivity, this compound is not considered an orthogonal probe.

Logical Relationship: Reactivity vs. Orthogonality

High_Reactivity High Inherent Reactivity (e.g., Michael Acceptor) Low_Specificity Low Specificity High_Reactivity->Low_Specificity leads to High_Cross_Reactivity High Cross-Reactivity Low_Specificity->High_Cross_Reactivity results in Low_Orthogonality Low Orthogonality High_Cross_Reactivity->Low_Orthogonality equates to

Caption: The relationship between high reactivity and low orthogonality.

Experimental Protocols for Assessing Cross-Reactivity and Orthogonality

To definitively characterize the cross-reactivity and orthogonality of this compound, a series of rigorous experiments would be required.

Experimental Workflow: Proteome-Wide Reactivity Profiling

cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Lysate Cell Lysate or Whole Cells Probe_Incubation Incubate with 2-bromo-3-methylbutenoic acid methyl ester Cell_Lysate->Probe_Incubation Protein_Digestion Protein Digestion (e.g., Trypsin) Probe_Incubation->Protein_Digestion LC_MS LC-MS/MS Analysis Protein_Digestion->LC_MS Data_Analysis Data Analysis: Identify Modified Peptides LC_MS->Data_Analysis cluster_bioorthogonal Bioorthogonal Reaction Target_Protein Target Protein with Bioorthogonal Handle (e.g., Azide) Labeled_Protein Specifically Labeled Protein Target_Protein->Labeled_Protein Reacts with Probe Orthogonal Probe (e.g., Alkyne-Fluorophore) Probe->Labeled_Protein Reacts with Unmodified_Proteins Other Cellular Proteins (No Reaction)

Safety Operating Guide

Personal protective equipment for handling 2-Bromo-3-methylbutenoic acid methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Bromo-3-methylbutenoic acid methyl ester (CAS 51263-40-2). The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Minimum PPE Requirements:

A comprehensive assessment of the work area and procedures is necessary to determine the appropriate level of personal protective equipment.[3] The minimum required PPE for handling this chemical includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[3][4]

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles conforming to ANSI Z87.1 or equivalent standards are required.[3] A face shield should be worn over safety goggles when there is a risk of splashing.[3][5]
Hand Protection Chemical-Resistant GlovesNitrile gloves are suitable for incidental contact.[4] For prolonged contact or immersion, heavier-duty gloves should be used. Always inspect gloves before use and replace them immediately after contamination.[3][5]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept buttoned.[5] For tasks with a high splash risk, a chemical-resistant apron is recommended.[4]
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[1][2] If exposure limits are exceeded, a NIOSH/MSHA approved respirator is necessary.[1]

Safe Handling and Storage Protocols

Handling:

  • Do not breathe mist, vapors, or spray.[1][2]

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Handle the product exclusively in a closed system or with appropriate exhaust ventilation, such as a chemical fume hood.[1][2]

  • Keep away from open flames, hot surfaces, and other sources of ignition.[1][2][6]

  • Use non-sparking tools and take precautionary measures against static discharge.[7]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][6]

  • Keep away from heat, sparks, and flame.[1][2][6]

  • Incompatible materials include strong oxidizing agents and strong bases.[1][2]

Accidental Release and First Aid Measures

Spill and Leak Procedures:

  • Evacuate and Ventilate: Immediately evacuate personnel from the spill area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition.[1][2][6]

  • Containment: Absorb the spill with an inert material such as sand, silica gel, or universal binder.[1][2]

  • Collection and Disposal: Collect the absorbed material into a suitable, closed container for disposal.[1][2] Do not allow the product to enter drains.[1]

First Aid:

Exposure RouteFirst Aid Instructions
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Seek immediate medical attention.[1]
Skin Contact Take off immediately all contaminated clothing.[1] Rinse skin with water or shower.[1] Wash contaminated clothing before reuse.[1] Seek immediate medical attention.[1]
Inhalation Remove to fresh air and keep at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Call a physician or poison control center immediately.[1]

Disposal Plan

Chemical waste must be disposed of in accordance with local, regional, and national regulations.[1] This material is considered hazardous waste.[2][6] Contact a licensed professional waste disposal service to dispose of this material. Do not empty into drains.[1]

Workflow for Safe Handling

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Conduct Hazard Assessment B Select and Inspect PPE A->B C Prepare Well-Ventilated Work Area (Fume Hood) B->C D Handle in Fume Hood C->D Begin Experiment E Avoid Inhalation, Skin, and Eye Contact D->E F Keep Away from Ignition Sources D->F G Store in a Cool, Dry, Well-Ventilated Area F->G End of Use H Tightly Seal Container G->H I Collect Waste in a Labeled, Sealed Container H->I For Disposal J Dispose as Hazardous Waste via Licensed Service I->J

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.